5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-5-bromopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOLBFHYZQWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Characterization of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: A Keystone Intermediate in Kinase Inhibitor Scaffolding
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2][3] Functionalization of this core at the 5- and 7-positions provides a powerful avenue to modulate target specificity and pharmacokinetic properties. This in-depth technical guide details a robust and reproducible two-step synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutics. We will elucidate the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and present a comprehensive characterization of the target compound. This guide is intended for researchers and professionals in drug discovery and development, offering field-proven insights into the practical synthesis and analysis of this valuable molecular entity.
Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's biological activity, allowing it to serve as a versatile scaffold for the design of potent and selective enzyme inhibitors.[1] Numerous approved drugs and clinical candidates across various therapeutic areas, particularly in oncology, are built upon this heterocyclic system.
The strategic introduction of a bromine atom at the C5-position and a phenylsulfonyl group at the N7-position of the pyrrolo[2,3-d]pyrimidine core serves two primary purposes in drug design:
-
The 5-Bromo Moiety as a Versatile Handle: The bromine atom at the 5-position is not merely a placeholder but a versatile functional handle for further molecular elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a diverse array of substituents to explore the chemical space around the core scaffold.
-
The 7-Phenylsulfonyl Group for Modulating Potency and Properties: The phenylsulfonyl group at the N7-position serves as a crucial directing group and can significantly influence the compound's biological activity and physicochemical properties. It can engage in specific interactions with the target protein and modulate the electronics of the heterocyclic system. Furthermore, the sulfonamide linkage can impact solubility, metabolic stability, and cell permeability. The discovery of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent reversible FGFR inhibitors highlights the importance of this functionalization.[4]
This guide provides a comprehensive roadmap for the reliable synthesis and thorough characterization of this compound, empowering researchers to accelerate their drug discovery programs.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound is efficiently achieved in a two-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Electrophilic Bromination of 7H-Pyrrolo[2,3-d]pyrimidine
The first step involves the selective bromination of the 7H-pyrrolo[2,3-d]pyrimidine core at the C5-position. The pyrrole ring of the scaffold is electron-rich and thus susceptible to electrophilic aromatic substitution. The C5-position is the most nucleophilic carbon, leading to regioselective bromination.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for this transformation.[5] NBS is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which often leads to cleaner reactions and higher yields with fewer side products. The reaction with bromine in DMF has also been reported.[6]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically employed.[5][6] These solvents are effective at dissolving the starting material and the brominating agent, facilitating the reaction.
-
Temperature: The reaction is generally carried out at room temperature, as the pyrrole ring is sufficiently activated for the bromination to proceed without heating.
Experimental Protocol:
-
To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: N-Sulfonylation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
The second step is the sulfonylation of the pyrrole nitrogen (N7) of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine with benzenesulfonyl chloride. This reaction proceeds via a nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Benzenesulfonyl chloride is the reagent of choice for introducing the phenylsulfonyl group.
-
Base: A base is required to deprotonate the N7-proton of the pyrrole ring, thereby generating the nucleophilic pyrrolide anion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). Sodium hydride is a strong, non-nucleophilic base that provides irreversible deprotonation, often leading to high yields.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are ideal for this reaction, as they can dissolve the reactants and are compatible with the use of strong bases like NaH.
-
Temperature: The deprotonation step is typically carried out at 0 °C to control the exothermic reaction, followed by warming to room temperature after the addition of the electrophile.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Comprehensive Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended:
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-d]pyrimidine core and the phenylsulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and phenylsulfonyl substituents. |
| ¹³C NMR | The spectrum will display characteristic signals for all the carbon atoms in the molecule. The carbon atom attached to the bromine will show a downfield shift. |
| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7][8] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| FT-IR | The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic protons of the phenylsulfonyl group: δ 7.5-8.0 ppm (multiplet, 5H)
-
H2 and H4 protons of the pyrimidine ring: δ 8.5-9.0 ppm (singlets, 2H)
-
H6 proton of the pyrrole ring: δ 7.0-7.5 ppm (singlet, 1H)
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
Aromatic carbons of the phenylsulfonyl group: δ 125-140 ppm
-
Carbons of the pyrrolo[2,3-d]pyrimidine core: δ 100-160 ppm (including the C-Br signal)
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alkanes and water. |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of libraries of potential drug candidates. The 5-bromo position can be functionalized using various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). This intermediate is particularly relevant for the development of inhibitors targeting various kinases, including but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs)[4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R)[9]
-
Other kinases implicated in cancer and inflammatory diseases
The synthetic route and characterization data provided in this guide will facilitate the efficient production of this key intermediate, thereby accelerating the discovery and development of novel therapeutics based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
References
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]
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Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. Available at: [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. PubMed. Available at: [Link]
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16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
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7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link]
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Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. Available at: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Available at: [Link]
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Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. Available at: [Link]
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7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. ResearchGate. Available at: [Link]
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Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine for Drug Discovery Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its structural resemblance to adenine, enabling potent inhibition of various kinases.[1][2] This guide focuses on a specific derivative, 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a molecule of significant interest for targeted therapy development, particularly in oncology and immunology.[1][3][4] The strategic placement of a bromine atom at the C5 position and a phenylsulfonyl group at the N7 position is intended to modulate the electronic properties, solubility, and target-binding interactions of the core structure.
This document provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just empirical data but also the underlying scientific rationale and detailed experimental protocols for its characterization. We will delve into the determination of its melting point, solubility, and purity, providing field-proven methodologies that ensure data integrity and reproducibility—critical components for advancing a compound through the drug development pipeline.
Introduction: A Privileged Scaffold for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom.[2] This seemingly minor modification has profound implications:
-
Enhanced Binding Affinity: The carbon at the 7-position alters the electronic distribution of the ring system and allows for the introduction of diverse substituents that can form additional interactions within the ATP-binding pocket of kinases, which are often inaccessible to traditional purine analogs.[2]
-
Metabolic Stability: The C-N bond of the pyrimidine ring is generally more resistant to metabolic degradation than the corresponding C-N bond in purines, potentially leading to improved pharmacokinetic profiles.
-
Versatile Synthesis: The scaffold allows for extensive chemical modification at multiple positions, enabling fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
The subject of this guide, this compound, incorporates two key modifications:
-
5-Bromo Group: Halogen atoms, particularly bromine, are frequently used to increase potency through halogen bonding or by occupying specific hydrophobic pockets.
-
7-Phenylsulfonyl Group: This large, electron-withdrawing group serves as a protecting group during synthesis and significantly influences the molecule's conformation and solubility by introducing steric bulk and polarity.
Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in both in vitro and in vivo systems.
Chemical Structure:

Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for close analogs, specific experimental values for this exact compound are not widely published. The provided protocols are therefore essential for any research program utilizing this molecule.
| Property | Value | Method of Determination | Significance in Drug Development |
| Molecular Formula | C₁₂H₈BrN₃O₂S | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 354.18 g/mol | - | Crucial for all stoichiometric calculations and molar-based assays. |
| Melting Point (T_m) | Not experimentally determined. | Differential Scanning Calorimetry (DSC) | Indicator of purity, crystal lattice energy, and solid-state stability. |
| Aqueous Solubility | Predicted to be low. | Shake-Flask Method (HPLC-UV) | A critical determinant of oral bioavailability and formulation feasibility.[5][6] |
| Purity | >95% (Typical for commercial samples) | Reverse-Phase HPLC (RP-HPLC) | Ensures that biological activity is attributable to the compound of interest and not impurities. |
Experimental Protocols for Physicochemical Characterization
As a senior scientist, the emphasis is not just on the result, but on the robustness of the methodology. The following protocols are designed to be self-validating systems, providing accurate and reproducible data.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point (T_m) is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. DSC is the gold-standard technique because it measures the heat flow required to raise the sample's temperature, providing a highly accurate and reproducible endotherm peak corresponding to the T_m.[7][8][9] A broad melting peak often indicates the presence of impurities or multiple polymorphic forms.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a Tzero aluminum pan.
-
Encapsulation: Crimp the pan with a Tzero lid. For compounds that may sublime, use hermetically sealed pans.[10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C).[7]
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.[8]
-
Maintain an inert nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[8] The area under the peak corresponds to the heat of fusion (ΔH_f).
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Thermodynamic Aqueous Solubility via Shake-Flask Method
Expertise & Causality: Poor aqueous solubility is a primary cause of failure for drug candidates.[11] Determining the thermodynamic (equilibrium) solubility is essential, as it represents the true saturation point of the compound in a given medium. The shake-flask method is the most reliable approach for this, especially for poorly soluble compounds, as it ensures that equilibrium is reached between the solid and dissolved states.[5][6] Kinetic solubility assays, while faster, often overestimate solubility by measuring the point of precipitation from a stock solution and can be misleading.
Protocol: Shake-Flask Solubility Assay
-
Medium Preparation: Prepare relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the test medium in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure true equilibrium is achieved.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant is preferred over filtration, which can lead to compound adsorption on the filter membrane.[5]
-
Quantification:
-
Prepare a standard curve of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Dilute an aliquot of the saturated supernatant with the same organic solvent.
-
Analyze the diluted sample and standards via a validated HPLC-UV method (see Section 3.3).
-
-
Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This value represents the thermodynamic solubility in µg/mL or µM.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is the workhorse of purity analysis in the pharmaceutical industry.[12][13] It separates compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[14][15] A gradient elution, where the organic solvent composition of the mobile phase is increased over time, is essential for analyzing samples that contain compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.
Protocol: RP-HPLC Purity Assessment
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile. (Acetonitrile is a common organic modifier with low UV cutoff and viscosity).[14]
-
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in DMSO or Acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an experimentally determined λ_max).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
Visualization: RP-HPLC Purity Analysis Workflow
Caption: Workflow for Purity Determination using RP-HPLC.
Implications for Drug Development
The physicochemical profile of this compound dictates its path forward.
-
Addressing Poor Solubility: Given the large, hydrophobic phenylsulfonyl group and the planar aromatic core, this compound is expected to have low aqueous solubility. This is a significant hurdle for oral drug development. The shake-flask solubility data is the first step in formulating a strategy. Potential approaches to enhance solubility include:
-
Co-solvents and Surfactants: For early in vitro assays, using formulations with DMSO, or surfactants like Tween-80, may be necessary.[11]
-
Salt Formation: While the pyrrolopyrimidine core is weakly basic, its pKa may not be suitable for forming stable, soluble salts.
-
Amorphous Solid Dispersions: Milling the compound with a hydrophilic polymer can disrupt the crystal lattice and improve the dissolution rate.
-
-
Structure-Activity Relationship (SAR): The phenylsulfonyl group is often used as a protecting group in synthesis and may not be present in the final active pharmaceutical ingredient (API).[16] Cleavage of this group would drastically alter the physicochemical properties, likely increasing solubility and changing the binding mode. The data gathered for this intermediate is crucial for understanding its behavior during synthesis and for comparison with the final deprotected compound.
-
Purity and Safety: The RP-HPLC method is vital for ensuring batch-to-batch consistency. Any impurities must be identified and characterized, as they could have their own pharmacological or toxicological effects, confounding experimental results.
By systematically characterizing these fundamental properties, researchers can make informed decisions, design more effective experiments, and ultimately accelerate the journey of promising molecules like this compound from the bench to the clinic.
References
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Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace by Typeset. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]
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How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. ResearchGate. [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
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Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. PubMed. [Link]
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5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Acros Pharmatech. [Link]
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5-ethynyl-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PDBj. [Link]
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Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
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Spectroscopic Characterization of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral and antitumor properties.[1][2][3] The phenylsulfonyl group at the 7-position and the bromine atom at the 5-position are key structural features that modulate the compound's physicochemical properties and biological target interactions. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, making a thorough understanding of its spectroscopic signature essential.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on established spectroscopic principles and data from structurally related analogs found in the literature.[1][4][5]
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will be reflected in its spectroscopic data: the pyrrolo[2,3-d]pyrimidine core, the phenylsulfonyl group, and the bromine substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR (Proton NMR)
The expected ¹H NMR spectrum will show distinct signals for the protons on the pyrrolo[2,3-d]pyrimidine core and the phenylsulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.0 | Singlet | - | Located on the pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| H6 | 7.5 - 7.7 | Singlet | - | Located on the pyrrole ring, adjacent to the nitrogen and deshielded by the aromatic system. |
| Phenyl-H (ortho) | 8.0 - 8.2 | Doublet | 7-8 | Deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl group. |
| Phenyl-H (meta) | 7.6 - 7.8 | Triplet | 7-8 | Less deshielded than the ortho protons. |
| Phenyl-H (para) | 7.7 - 7.9 | Triplet | 7-8 | Chemical shift is intermediate between ortho and meta protons. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 153 | Part of the pyrimidine ring, adjacent to two nitrogen atoms. |
| C4 | 152 - 155 | Part of the pyrimidine ring, adjacent to two nitrogen atoms. |
| C4a | 115 - 118 | Bridgehead carbon of the pyrrolo[2,3-d]pyrimidine core. |
| C5 | 95 - 98 | Carbon bearing the bromine atom, shielded by the halogen. |
| C6 | 130 - 133 | Part of the pyrrole ring. |
| C7a | 150 - 153 | Bridgehead carbon of the pyrrolo[2,3-d]pyrimidine core. |
| Phenyl-C (ipso) | 138 - 141 | Carbon directly attached to the sulfonyl group. |
| Phenyl-C (ortho) | 128 - 130 | Deshielded by the sulfonyl group. |
| Phenyl-C (meta) | 129 - 131 | Less affected by the sulfonyl group. |
| Phenyl-C (para) | 134 - 137 | Deshielded relative to the meta carbons. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm is standard.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=N (pyrimidine) | 1620 - 1550 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric Stretching |
| C-S (sulfonyl) | 800 - 600 | Stretching |
| C-Br | 600 - 500 | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The most crucial information will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Expected m/z for [C₁₂H₈⁷⁹BrN₃O₂S]⁺: 352.95
-
Expected m/z for [C₁₂H₈⁸¹BrN₃O₂S]⁺: 354.95
-
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the phenylsulfonyl group or the bromine atom.
-
Loss of SO₂ (64 Da) from the molecular ion.
-
Cleavage of the N-S bond to lose the phenylsulfonyl radical (C₆H₅SO₂•, 141 Da).
-
Loss of the bromine atom (79/81 Da).
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.[1]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.[3][6]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. By combining the information from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, which is crucial for its application in drug discovery and development. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related molecules. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of the analytical characterization of these molecules is fundamental to advancing this field.[7][8][9]
References
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Yu, M., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2449. [Link]
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Abdel-Aziem, A., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Pharmaceutical Chemistry Journal, 55(5), 478-488. [Link]
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Gevorgyan, A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 26(14), 4236. [Link]
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El-Malah, A. A., et al. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry, 19(5), 629-651. [Link]
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Sokolov, A. A., et al. (2021). (E)-4-(2-(7-Bromo-[1][2][7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2021(3), M1264. [Link]
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Chatterjee, S., et al. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry, 297(3), 100985. [Link]
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Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 748. [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6694. [Link]
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Gevorgyan, A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 26(14), 4236. [Link]
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Request PDF. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. [Link]
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Taylor & Francis Online. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
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Nakashima, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6934-6943. [Link]
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Solubility of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine in Organic Solvents
Introduction
This compound is a heterocyclic compound built upon the 7-deazapurine scaffold.[1][2] This core structure is a key pharmacophore in numerous developmental and approved therapeutic agents. The molecule's functionality is further defined by two critical substituents: a bromine atom at the 5-position and a phenylsulfonyl group attached to the nitrogen at the 7-position of the pyrrole ring. The interplay between the heterocyclic core and these functional groups dictates the compound's physicochemical properties, most notably its solubility, which is a cornerstone of its behavior in chemical synthesis, purification, formulation, and biological assays.
This guide provides a comprehensive analysis of the factors governing the solubility of this compound in organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, present robust experimental protocols for its empirical determination, and discuss the expected outcomes in a range of common organic solvents.
Pillar 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules. To predict the solubility of this compound, we must dissect its molecular architecture.
-
The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system possesses both hydrogen bond donor (the pyrrole N-H, though in this case it is substituted) and acceptor (the pyrimidine nitrogens) sites. This imparts a degree of polarity to the molecule.
-
The 5-Bromo Substituent: The bromine atom adds to the molecular weight and increases the molecule's polarizability and van der Waals forces. However, it also contributes to hydrophobicity.
-
The 7-Phenylsulfonyl Group (-SO₂Ph): This is the most influential group determining the compound's solubility profile. The sulfonyl group (-SO₂) is strongly polar and electron-withdrawing.[3] Its two oxygen atoms are potent hydrogen bond acceptors, capable of strong interactions with protic solvents.[4][5] The presence of a sulfonyl group can significantly alter a molecule's physical properties, including its solubility.[3] While the sulfonyl moiety increases polarity, the attached phenyl ring introduces significant non-polar, hydrophobic character, creating an amphiphilic balance.
Predicted Solubility Behavior: Based on this analysis, this compound is expected to exhibit poor solubility in non-polar solvents like hexanes and heptane. Its solubility should increase significantly in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), which can effectively solvate the polar regions of the molecule. In polar protic solvents like ethanol and methanol, solubility will be determined by the balance between favorable hydrogen bonding with the sulfonyl group and the unfavorable interaction with the hydrophobic phenyl and bromo substituents.
Caption: Molecular features influencing solubility in different solvent types.
Pillar 2: Experimental Protocols for Solubility Determination
Accurate solubility data is obtained through rigorous experimental methodology. The choice of method depends on the required accuracy, throughput, and stage of research.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility and is highly reliable for poorly soluble compounds.[6]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant using a pipette. For added certainty, the supernatant can be passed through a chemically inert filter (e.g., PTFE). Caution must be exercised to avoid potential adsorption of the solute onto the filter material.[6]
-
-
Quantification:
-
Prepare a series of dilutions of the clear supernatant with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a standard curve using known concentrations of the compound to accurately determine the concentration in the saturated solution.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: Kinetic Solubility via Nephelometry
For higher throughput screening, kinetic solubility methods provide a rapid assessment. Laser nephelometry measures the light scattered by undissolved particles as a compound precipitates from a stock solution.[8]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent like DMSO.
-
Titration: Dispense the target organic solvent into a measurement vial within a nephelometer.
-
Measurement: Slowly add aliquots of the DMSO stock solution into the target solvent under stirring. The instrument continuously monitors for an increase in light scattering, which indicates the onset of precipitation.
-
Analysis: The concentration at which precipitation occurs is defined as the kinetic solubility. This method is fast but may overestimate the true equilibrium solubility.[8][9]
Pillar 3: Data Summary and Interpretation
While specific experimental data for this compound is not publicly available, the following table represents the expected solubility profile based on the theoretical principles discussed. This serves as a practical guide for solvent selection in a laboratory setting.
| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C (Illustrative) | USP Descriptor[7] | Rationale |
| Non-Polar | n-Hexane | 0.1 | < 0.01 | Practically Insoluble | Dominated by unfavorable interactions with the polar sulfonyl and heterocyclic core. |
| Toluene | 2.4 | ~0.1 - 0.5 | Very Slightly Soluble | Aromatic character offers some interaction with the phenyl rings, but overall polarity mismatch is high. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | ~1 - 5 | Slightly Soluble | Moderate polarity allows for some solvation, but not strong enough for extensive hydrogen bonding. |
| Acetonitrile (ACN) | 5.8 | ~5 - 15 | Soluble | High polarity and ability to accept H-bonds from trace water can solvate the molecule effectively. | |
| Tetrahydrofuran (THF) | 4.0 | ~10 - 30 | Soluble | Good balance of polarity and ether oxygen for interaction. | |
| Dimethylformamide (DMF) | 6.4 | > 100 | Freely Soluble | Highly polar solvent, excellent for solvating the sulfonyl group and heterocyclic core. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Freely Soluble | Very high polarity and strong H-bond accepting capability make it an excellent solvent for this class of compounds. | |
| Polar Protic | 2-Propanol (IPA) | 3.9 | ~1 - 5 | Slightly Soluble | H-bonding network of the solvent is disrupted by the large hydrophobic moieties of the solute. |
| Ethanol | 4.3 | ~2 - 8 | Slightly Soluble | Similar to IPA, but slightly more polar, offering marginally better solubility. | |
| Methanol | 5.1 | ~5 - 15 | Soluble | The most polar alcohol, providing better solvation than ethanol or IPA. |
Interpretation: The data illustrates a clear trend: solubility is expected to be highest in highly polar aprotic solvents (DMSO, DMF). These solvents excel at solvating both the polar sulfonyl group and the aromatic rings without the energetic penalty of disrupting a strong solvent-solvent hydrogen bonding network that is present in protic solvents like alcohols. The poor solubility in non-polar solvents like hexane is a direct consequence of the molecule's significant polarity, driven by the phenylsulfonyl-pyrrolopyrimidine scaffold.
Conclusion
The solubility of this compound is a complex function of its distinct molecular features. The highly polar sulfonyl group dictates a preference for polar solvents, while the hydrophobic phenyl and bromo groups modulate this behavior. For practical applications, DMSO and DMF are predicted to be excellent solvents for solubilization, whereas non-polar hydrocarbons will be ineffective. For purification via crystallization, a mixed-solvent system, such as DCM/hexane or Ethanol/water, could be explored to carefully modulate solubility and induce precipitation. The experimental protocols provided herein offer robust frameworks for the empirical determination of this critical physicochemical property, enabling informed decisions in research, development, and manufacturing.
References
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Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]
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Sulfonyl Group Definition - Organic Chemistry Key Term. Fiveable. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025-07-10). PMC - PubMed Central. [Link]
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Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. [Link]
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Application of Sulfonyl in Drug Design. (2025-08-07). ResearchGate. [Link]
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Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2025-06-18). PMC - NIH. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Kinase Inhibitors Derived from 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of the mechanism of action of kinase inhibitors based on the 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical consequences, and cellular effects of this important class of therapeutic agents. We will explore the core principles of their inhibitory action, the structural basis for their potency and selectivity, and the experimental methodologies used to elucidate their function.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as a foundational scaffold for a multitude of kinase inhibitors.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the nucleotide-binding site within the catalytic domain of a wide range of protein kinases.[1][2] This inherent ATP-competitive nature has made it a "privileged scaffold" in kinase inhibitor design, leading to the development of approved drugs and numerous clinical candidates for various diseases, including cancer and inflammatory disorders.[1]
The general structure of the this compound class of inhibitors features key modifications to this core scaffold, namely a bromine atom at the 5-position and a phenylsulfonyl group at the 7-position. These substitutions are not arbitrary; they are strategically incorporated to enhance potency, modulate selectivity, and improve pharmacokinetic properties. This guide will dissect the mechanistic contributions of each component of this molecular architecture.
The Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold is competitive inhibition of ATP binding. Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate protein, a fundamental process in cellular signaling. By occupying the ATP-binding pocket, these inhibitors prevent the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream targets and interrupting the signaling cascade.
The pyrrolo[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP, anchoring the inhibitor in the active site. The substituents at various positions on the pyrrolopyrimidine ring then project into different sub-pockets of the ATP-binding site, dictating the inhibitor's potency and selectivity for specific kinases.
The Structural Basis for Potency and Selectivity: A Tale of Two Substituents
The inhibitory profile of the this compound scaffold is significantly influenced by its two key substituents. While direct X-ray crystallography studies of this exact compound bound to a kinase are not publicly available, we can infer their roles based on extensive structure-activity relationship (SAR) studies of related compounds.
The Role of the 5-Bromo Substitution
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of small molecules.[3] The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring can contribute to the mechanism of action in several ways:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of the ATP-binding pocket. This can increase the inhibitor's residence time and overall binding affinity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic distribution of the pyrrolopyrimidine ring system, potentially enhancing its interaction with the kinase active site.
-
Conformational Restriction: The steric bulk of the bromine atom can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target kinase. Studies on related halogenated pyrrolopyrimidines have shown that different halogens can cause distinct conformational changes in the inhibitor, affecting its interaction with the hinge region and other parts of the binding site.[4]
The Influence of the 7-Phenylsulfonyl Group
Substitutions at the N7 position of the pyrrolo[2,3-d]pyrimidine core are crucial for modulating kinase selectivity and potency.[5] The bulky and chemically distinct phenylsulfonyl group at this position is likely to play a significant role:
-
Exploitation of Specific Sub-pockets: The phenylsulfonyl moiety can project into solvent-exposed regions or specific hydrophobic sub-pockets within the ATP-binding site that are unique to certain kinases. This allows for the design of inhibitors with improved selectivity profiles.
-
Formation of Additional Interactions: The sulfonyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions with non-polar amino acid residues. These additional interactions contribute to the overall binding affinity and can be critical for targeting specific kinases.
-
Impact on Physicochemical Properties: The phenylsulfonyl group can influence the solubility, metabolic stability, and cell permeability of the inhibitor, which are critical for its development as a drug.
Conceptual Binding Mode of this compound
Caption: Proposed binding mode of the inhibitor within a kinase active site.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is required to rigorously validate the mechanism of action of these kinase inhibitors. The following protocols represent a standard workflow for characterizing a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay
The first step is to determine the inhibitor's potency against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.
Experimental Protocol: ADP-Glo™ Kinase Assay [6][7][8]
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest, a suitable substrate, ATP, and varying concentrations of the this compound inhibitor. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin.
-
Luminescence Detection: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.
Cellular Activity Assessment
Demonstrating that the inhibitor can enter cells and exert a biological effect is a crucial next step. Cell viability assays are commonly used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines that are known to be dependent on the target kinase.
Experimental Protocol: MTT Cell Viability Assay [9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Target Engagement and Downstream Signaling Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, it is essential to measure the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. Western blotting is the gold standard technique for this analysis.
Experimental Protocol: Western Blotting for Phosphoprotein Detection [12][13]
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. In parallel, a separate blot should be incubated with an antibody that recognizes the total amount of the target protein, which serves as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal to determine the extent of target inhibition.
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing target phosphorylation by Western blot.
Data Interpretation and Summary
The data generated from these experiments provide a comprehensive picture of the inhibitor's mechanism of action.
| Experiment | Metric | Interpretation |
| In Vitro Kinase Assay | IC50 | Potency of the inhibitor against a specific kinase. A lower IC50 indicates higher potency. |
| Cell Viability Assay | GI50 / IC50 | The concentration at which the inhibitor affects cell growth or viability. |
| Western Blotting | Reduction in Phosphorylation | Direct evidence of target engagement and inhibition of the kinase's catalytic activity in a cellular context. |
A successful kinase inhibitor from the this compound class will exhibit a low IC50 value against its target kinase(s), demonstrate potent anti-proliferative or cytotoxic effects in relevant cell lines, and show a clear, dose-dependent reduction in the phosphorylation of the target kinase or its downstream substrates.
Conclusion
Inhibitors based on the this compound scaffold represent a refined class of ATP-competitive kinase inhibitors. Their mechanism of action is rooted in the ability of the pyrrolopyrimidine core to effectively mimic adenine and engage the kinase hinge region. The strategic placement of a 5-bromo and a 7-phenylsulfonyl group serves to enhance potency and fine-tune selectivity by exploiting specific features of the ATP-binding pocket. A rigorous and systematic experimental approach, encompassing biochemical and cell-based assays, is essential to fully elucidate and validate the mechanism of action of these promising therapeutic candidates. This guide provides a foundational framework for researchers and drug developers working with this important class of molecules.
References
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Du, J., Wang, S., Zhang, X., Liu, C., Zhang, Y., & Zhang, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100694. [Link]
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Al-Otaibi, F. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
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Brown, J. A., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 143-147. [Link]
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Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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Karpavičius, K., et al. (2016). Pyrrolo[2,3-d]pyrimidines Containing Diverse N-7 Substituents as Potent Inhibitors of Lck. Molecules, 21(8), 1059. [Link]
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Brown, J. A., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 143-147. [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3640. [Link]
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The C5-Bromo Substituent: A Linchpin in Pyrrolopyrimidine Chemistry for Modern Drug Discovery
An In-Depth Technical Guide
Abstract: The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the utility of this scaffold is fundamentally dependent on the ability to introduce diverse substituents to probe structure-activity relationships (SAR). This guide provides an in-depth analysis of the C5-bromo substitution, a critical synthetic handle that unlocks the potential of the pyrrolopyrimidine core. We will explore the chemical rationale for its use over other halogens, detail the key palladium-catalyzed cross-coupling reactions it enables, and provide field-proven, step-by-step protocols for its implementation in drug discovery workflows.
The Strategic Advantage of the C5-Position
In the landscape of kinase inhibitor development, the pyrrolopyrimidine core frequently serves as the "hinge-binding" motif, anchoring the molecule to the ATP-binding site of the target kinase.[1] Consequently, substituents extending from the core into the solvent-exposed region are critical for modulating potency and selectivity. The C5 position is ideally situated for this purpose.
However, the pyrimidine ring is inherently electron-deficient, influencing the reactivity of its substitution sites. The generally accepted order of reactivity for palladium-catalyzed cross-coupling on a pyrimidine ring is C4/C6 > C2 > C5.[3][4] This makes the C5 position the least electronically activated site. This apparent disadvantage is, in fact, a strategic asset. Direct C-H functionalization at C5 is difficult, necessitating the pre-installation of a reactive handle. By installing a bromine atom at this specific, less-activated position, chemists create a predictable and highly selective point for diversification, independent of the ring's inherent electronic biases.
Why Bromine? A Comparative Analysis of Halogen Reactivity
The choice of a halogen at the C5 position is a critical decision driven by a balance of reactivity, stability, and cost. The efficacy of palladium-catalyzed cross-coupling reactions is largely governed by the rate of the initial oxidative addition step, which is inversely correlated to the carbon-halogen (C-X) bond strength.[3]
The established order of reactivity is: Iodine > Bromine > Chlorine .[3][5]
| Halogen | C-X Bond Energy (kcal/mol, approx.) | Reactivity in Pd Cross-Coupling | Key Considerations |
| Iodine (I) | ~51 | Highest | Pros: Enables reactions under the mildest conditions (lower temperatures, weaker bases). Cons: C-I bonds are the weakest, making intermediates less stable. Starting materials are often more expensive and can be light-sensitive. |
| Bromine (Br) | ~71 | High / Optimal | Pros: The "goldilocks" choice. Highly reactive, yet stable enough to survive multi-step syntheses. Offers a robust and predictable platform for a wide range of coupling reactions. Excellent balance of cost and performance.[6] |
| Chlorine (Cl) | ~81 | Moderate / Low | Pros: Starting materials are typically the least expensive. Cons: The strong C-Cl bond requires more forcing reaction conditions (higher temperatures, stronger bases, and specialized, electron-rich ligands) to facilitate oxidative addition.[3] Useful for sequential, site-selective couplings on di-halo substrates.[7] |
The C5-bromo substituent provides the optimal balance for drug discovery campaigns. It is reactive enough to participate efficiently in the most crucial bond-forming reactions while ensuring that the intermediate scaffold is stable enough for purification and subsequent synthetic steps.
Core Chemistries: The C5-Bromo-Pyrrolopyrimidine in Action
The C5-bromo group is a versatile precursor for C-C, C-N, and C-O bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions form the backbone of modern medicinal chemistry, allowing for the rapid generation of diverse molecular libraries from a common intermediate.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction for creating biaryl and heteroaryl-aryl structures.[6][8] In the context of kinase inhibitors, this reaction is frequently used to install phenyl, pyridyl, or other aromatic moieties that can form key interactions within the kinase active site.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
This protocol is a representative procedure adapted from methodologies used in the synthesis of kinase inhibitors.[7][11]
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the C5-bromo-pyrrolopyrimidine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%, or a more active pre-catalyst system like Pd(OAc)₂ (2 mol%) with a specialized phosphine ligand like SPhos or XPhos (4 mol%).
-
Expert Insight: The choice of ligand is critical. For challenging couplings involving sterically hindered substrates or less reactive boronic acids, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote the rate-limiting reductive elimination step.[8]
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is common.[7] Anhydrous solvents like DME or toluene can also be used depending on the specific substrates.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The ability to form C-N bonds is paramount in drug discovery, as amine functionalities are key pharmacophoric elements that often engage in hydrogen bonding or act as basic centers for solubility. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine, a transformation that is otherwise difficult to achieve.[12][13] This reaction is essential for installing solubilizing groups or moieties that can form critical hydrogen bonds with the target protein.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[15]
This protocol is based on general procedures for the amination of heteroaryl bromides.[16][17]
-
Vessel Preparation: In an oven-dried vial or flask, add the C5-bromo-pyrrolopyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or Xantphos, 2-5 mol%).
-
Base Addition: Add a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used (1.5-2.5 equiv.).
-
Expert Insight: The base is not just a stoichiometric reagent; it plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[15] The choice of base can significantly impact reaction rate and yield. NaOt-Bu is highly effective but moisture-sensitive.
-
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere (Argon or Nitrogen) as described in the Suzuki protocol.
-
Reagent Addition: Add the degassed solvent (typically toluene or dioxane) followed by the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling introduces an alkyne moiety by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for creating rigid linkers, accessing further functionalization via "click" chemistry, or for synthesizing compounds where the alkyne itself is a key pharmacophore.[18][19]
This protocol is adapted from standard procedures for heteroaryl halides.[5][18]
-
Vessel Preparation: To a Schlenk flask, add the C5-bromo-pyrrolopyrimidine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Expert Insight: The copper(I) iodide is a crucial co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[18] While copper-free versions exist, the copper-catalyzed reaction is often more reliable and faster at lower temperatures.[19]
-
-
Inert Atmosphere: Establish an inert atmosphere as previously described.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system (2-5 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often rapid and can be complete in 1-6 hours. Monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Workflow Integration for Drug Discovery
The true power of the C5-bromo-pyrrolopyrimidine intermediate is realized when these reactions are integrated into a cohesive drug discovery workflow. A typical campaign involves synthesizing a central bromo-intermediate and then diversifying it in parallel to rapidly generate a library of analogs for SAR analysis.
Caption: A typical drug discovery workflow utilizing a C5-bromo intermediate.
Conclusion
The C5-bromo substitution on the pyrrolopyrimidine scaffold is more than a mere synthetic intermediate; it is a strategic linchpin that enables modern drug discovery. Its optimal balance of reactivity and stability provides chemists with a reliable and versatile platform for diversification. By mastering the core cross-coupling chemistries—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—researchers can efficiently navigate chemical space, uncover critical structure-activity relationships, and accelerate the development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.
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The Strategic deployment of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the 7-Azaindole Scaffold
The 7-azaindole, or pyrrolo[2,3-d]pyrimidine, framework is a cornerstone of contemporary medicinal chemistry, celebrated for its role as a "privileged structure."[1] Its structural resemblance to endogenous purines allows it to effectively mimic the adenine core of ATP, making it an exceptional scaffold for the design of kinase inhibitors. This bioisosteric relationship, coupled with the scaffold's capacity for diverse functionalization, has cemented its importance in the development of targeted therapies for a multitude of diseases, most notably in oncology.[1][2] This guide delves into the synthesis, strategic application, and nuanced reactivity of a particularly valuable derivative: 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . We will explore its role as a versatile building block, providing both the theoretical underpinnings and practical, field-tested protocols for its effective use in drug discovery programs.
Deconstructing the Building Block: A Triumvirate of Functionality
The efficacy of this compound as a synthetic intermediate stems from the synergistic interplay of its three key features: the 7-azaindole core, the C5-bromo substituent, and the N7-phenylsulfonyl protecting group.
-
The 7-Azaindole Core: As previously mentioned, this heterocyclic system is a proven pharmacophore, particularly for kinase inhibition. Its nitrogen atoms can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the bicyclic structure provides a rigid framework for the precise orientation of appended functionalities.
-
The C5-Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle for introducing molecular complexity. It serves as a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, alkynyl, and amino moieties. This strategic functionalization is often pivotal in modulating a compound's potency, selectivity, and pharmacokinetic profile.
-
The N7-Phenylsulfonyl Protecting Group: The phenylsulfonyl group is a robust and effective protecting group for the pyrrole nitrogen of the 7-azaindole core. Its strong electron-withdrawing nature deactivates the pyrrole ring towards undesired electrophilic substitution and stabilizes the N-H proton, preventing unwanted side reactions during subsequent synthetic transformations.[3] Furthermore, its steric bulk can direct reactions to other positions of the heterocyclic core. The phenylsulfonyl group is stable to a wide range of reaction conditions, yet it can be reliably removed when desired.
Synthesis of this compound: A Step-by-Step Protocol
The preparation of this key building block is a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Bromination of 7H-pyrrolo[2,3-d]pyrimidine
The initial step involves the regioselective bromination at the C5 position of the 7-azaindole core.
Protocol:
-
To a stirred solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.[4]
Step 2: N-Sulfonylation
The subsequent step is the protection of the pyrrole nitrogen with a phenylsulfonyl group.
Protocol:
-
Dissolve 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Harnessing the Power of Cross-Coupling: A Gateway to Molecular Diversity
The C5-bromo substituent of this compound is the linchpin for diversification. The following sections provide detailed protocols for the three most common and impactful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[5]
Protocol:
-
To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[6][7]
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water (e.g., 4:1 v/v).[8]
-
Heat the reaction mixture to 80-120 °C for 2-16 hours, with reaction progress monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[6]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-aryl- or 5-heteroaryl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 75-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Acetonitrile/H₂O | 80 | 16 | 65-85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrrolopyrimidines which are valuable intermediates for further transformations or as final products.[9][10]
Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04-0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkynyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[9]
Experimental Workflow: Sonogashira Coupling
Caption: A streamlined workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[11][12]
Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq) or a pre-catalyst like G3-XPhos (0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).[13]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the amine (1.1-1.5 eq) and an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 5-amino-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine product.
The Phenylsulfonyl Group: Strategic Advantages and Deprotection
The choice of the phenylsulfonyl protecting group is deliberate. Compared to other common N-protecting groups like Boc or SEM, the phenylsulfonyl group offers a distinct set of advantages in the context of pyrrolopyrimidine chemistry:
-
Robustness: It is stable to a broader range of acidic and basic conditions, allowing for greater flexibility in subsequent synthetic steps.[3]
-
Electron-Withdrawing Nature: This property deactivates the pyrrole ring, preventing unwanted side reactions and directing metallation to other positions if desired.
-
Facile Deprotection: Despite its stability, the phenylsulfonyl group can be removed under relatively mild basic conditions.
Deprotection Protocol
The removal of the phenylsulfonyl group is typically the final step before biological evaluation.
Protocol:
-
Dissolve the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a protic solvent such as methanol or a mixture of THF and water.
-
Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0-5.0 eq).
-
Stir the reaction mixture at room temperature to 60 °C for 1-6 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 7H-pyrrolo[2,3-d]pyrimidine.[3]
Case Study: Application in the Synthesis of a CSF1R Kinase Inhibitor
The utility of this compound is exemplified in the synthesis of potent and selective kinase inhibitors. For instance, in the development of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, this building block can serve as a key intermediate.[14]
Synthetic Pathway Overview:
Caption: A representative synthetic route to a kinase inhibitor.
In this hypothetical but plausible pathway, a Suzuki coupling is first employed to install a pyridine moiety, a common feature in many kinase inhibitors. This is followed by a Buchwald-Hartwig amination at another position of the core (assuming a precursor with an additional reactive handle) to introduce a solubilizing or potency-enhancing group. The final step is the removal of the phenylsulfonyl protecting group to unveil the biologically active compound.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable and efficient platform for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this key intermediate in their drug discovery endeavors.
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Patnaik, S., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 61(15), 6725–6742. [Link]
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Selt, M., & Langer, P. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1038–1043. [Link]
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Abarbri, M., Guillaumet, G., Akssira, M., & Tikad, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2154–2163. [Link]
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Chilin, A., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(1), 614–628. [Link]
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da Silva, A. C. B., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
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Discovery of Novel Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, represents a fundamental control mechanism for virtually all cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in this field. Its intrinsic structural similarity to adenine, the core component of adenosine triphosphate (ATP), provides a robust foundation for designing potent and selective ATP-competitive kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the rationale, design, synthesis, and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives, offering field-proven insights for researchers and scientists in oncology and medicinal chemistry.
Introduction: The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases function as molecular switches, catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a signal, altering the protein's conformation, activity, localization, or interaction with other proteins. These signaling cascades govern everything from cell growth and proliferation to differentiation and apoptosis (programmed cell death).
In many cancers, mutations or overexpression of certain kinases lead to a state of constitutive activation, where the "on" switch is permanently stuck.[4] This drives uncontrolled cell division, survival, and metastasis. Consequently, developing small molecule inhibitors that block the activity of these oncogenic kinases is a cornerstone of targeted cancer therapy.[1]
The primary challenge lies in achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. An effective inhibitor must not only exhibit high potency against its intended target but also minimal activity against other kinases to avoid off-target toxicities.
Caption: Kinase inhibition blocks aberrant signaling.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine.[2][3] This means it has a similar size, shape, and electronic distribution to the natural ligand of kinases, ATP. This structural mimicry is the key to its success.
Causality Behind the Choice:
-
ATP Mimicry: The nitrogen atoms within the pyrimidine ring can form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, effectively anchoring the molecule in a manner similar to ATP itself.[4]
-
Versatile Substitution Points: The scaffold offers multiple positions for chemical modification. This allows medicinal chemists to systematically append different functional groups to explore interactions with other regions of the binding pocket, thereby fine-tuning potency and selectivity.[1]
This strategic advantage has led to the development of several FDA-approved drugs, such as Tofacitinib (a JAK inhibitor) and Baricitinib (a JAK inhibitor), validating the therapeutic potential of this chemical class.[4]
Rational Design and Synthesis Strategies
The discovery process begins with a lead scaffold and employs rational design to create a library of derivatives with improved properties. A common strategy involves a multi-step synthesis starting from commercially available materials.
Caption: General synthetic workflow for derivatives.
Experimental Protocol: Representative Synthesis
The following protocol describes a common synthetic route for generating a library of N-substituted pyrrolo[2,3-d]pyrimidine derivatives, adapted from methodologies reported in the literature.[4]
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: To introduce the core linker structure onto the pyrrolopyrimidine scaffold. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the electrophile.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add ethyl 2-(4-aminophenyl)acetate (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate.
-
Step 2: Saponification (Base Hydrolysis)
-
Rationale: To convert the ester to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the mixture to pH ~4 with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid intermediate, which is often used without further purification.
-
Step 3: Amide Coupling (EDC Coupling)
-
Rationale: To couple the carboxylic acid with a diverse panel of anilines, generating the final library of compounds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard coupling agent.
-
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add EDC (1.5 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired substituted aniline (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Work up the reaction as described in Step 1.
-
Purify the final compound by column chromatography or preparative HPLC to ensure high purity for biological testing.
-
Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
Once synthesized, the library of compounds undergoes rigorous biological testing to determine potency, selectivity, and cellular effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Rationale: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (the IC50 value). This is the primary measure of a compound's potency.
-
Materials: Recombinant target kinase (e.g., EGFR, RET, Axl), specific peptide substrate, ATP, and the synthesized inhibitor compounds.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound to a reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled ³²P-ATP or coupled to a fluorescence-based detection system).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Structure-Activity Relationship (SAR)
SAR is the process of correlating changes in a molecule's structure with its biological activity. By comparing the IC50 values of different derivatives, researchers can deduce which chemical modifications enhance potency.
For example, studies have shown that incorporating halogen substituents on a terminal phenyl ring can significantly enhance cytotoxic activity.[5] Specifically, chlorine and fluorine atoms at the 2-position of a phenyl ring were found to be favorable for activity against several cancer cell lines.[5] Another study on RET kinase inhibitors found that substituting the pyrrolopyrimidine core with specific N-methylpyrazole or 4-methylsulfonylphenyl moieties resulted in compounds with low nanomolar potency.[4]
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrrolo[2,3-d]pyrimidine Derivatives Targeting Kinase X
| Compound ID | Core Modification (R1) | Terminal Group (R2) | Kinase X IC50 (nM) |
| 1a | H | 4-isopropylphenyl | 7690 |
| 1b | H | 5-tert-butylisoxazole | 76 |
| 1c | H | 3-tert-butyl-N-methyl-1H-pyrazole | 127 |
| 2a | 4-acetylphenyl | 5-tert-butylisoxazole | 52 |
| 2b | 4-methylsulfonylphenyl | 5-tert-butylisoxazole | 6.8 |
Data is hypothetical but based on trends reported in the literature, such as those for RET inhibitors.[4]
This iterative process of synthesis, testing, and SAR analysis is the engine of drug discovery, guiding the optimization of a lead compound.
Case Study: Elucidation of a Lead Compound's Mechanism of Action
Identifying a potent inhibitor is only the first step. It is crucial to understand how it affects cancer cells. A promising compound, designated here as 5k , was found to be a potent multi-targeted inhibitor of EGFR, Her2, VEGFR2, and CDK2.[6]
Mechanistic studies revealed that compound 5k induced its anti-cancer effects through several pathways:
-
Cell Cycle Arrest: Treatment of HepG2 liver cancer cells with 5k caused the cells to halt their progression through the cell division cycle.[5][6]
-
Induction of Apoptosis: The compound triggered programmed cell death. This was confirmed by observing an increase in the levels of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5][6]
These findings demonstrate that the lead compound doesn't just block a single kinase but disrupts the downstream signaling network, leading to cancer cell death.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
For researchers, medicinal chemists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern therapeutic innovation. The 7H-pyrrolo[2,3-d]pyrimidine, a deazapurine analog, represents a privileged core structure found in a multitude of biologically active molecules, most notably in the class of Janus kinase (JAK) inhibitors like Tofacitinib. The strategic derivatization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on a key intermediate: 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . The phenylsulfonyl group serves as a crucial protecting and activating entity, facilitating a range of powerful C-C and C-N bond-forming transformations. We will delve into the mechanistic underpinnings and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, empowering you to unlock the synthetic potential of this versatile building block.
The Strategic Role of the 7-Phenylsulfonyl Group
Before delving into the cross-coupling protocols, it is essential to understand the multifaceted role of the 7-phenylsulfonyl protecting group. Its introduction serves several key purposes:
-
Protection of the Pyrrole Nitrogen: The N-H of the pyrrole ring is acidic and can interfere with many organometallic reactions. The electron-withdrawing phenylsulfonyl group effectively protects this position.
-
Enhanced Stability and Solubility: The protected intermediate often exhibits improved stability and solubility in organic solvents, facilitating purification and handling.
-
Activation of the Heterocycle: The strong electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system, potentially impacting the reactivity of the C5-bromo position in cross-coupling reactions.
-
Facile Removal: Crucially, the phenylsulfonyl group can be readily cleaved under specific conditions to reveal the N-H moiety in the final stages of a synthetic sequence.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds. In the context of our target molecule, it allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C5-position, a critical modification in the development of many kinase inhibitors.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for an efficient reaction, especially with electron-rich heterocyclic substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | Good | [2] |
| XPhosPdG2 | K₂CO₃ | 1,4-Dioxane/H₂O | 110 (MW) | 0.5 | Excellent | [3] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 16 | 55-61 | [4] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are versatile handles for further synthetic transformations or can be integral parts of the final pharmacophore.[5] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Detailed Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-5.0 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (DMF or THF) and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C5-position.[7] This transformation is particularly valuable in medicinal chemistry for accessing aniline and related derivatives, which are common motifs in kinase inhibitors.
Mechanistic Rationale
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination of the C-N bond.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv) or Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar bulky phosphine ligand (0.04-0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
1,4-Dioxane or Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask, combine Pd₂(dba)₃ (or Pd(OAc)₂), the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction, while perhaps less commonly reported for this specific substrate in the context of JAK inhibitor synthesis, remains a valuable tool for introducing vinyl groups at the C5-position. These olefinic products can serve as versatile intermediates for further functionalization.
Detailed Experimental Protocol: Heck Reaction (Representative)
As specific examples for this exact substrate are less prevalent in readily available literature, the following is a representative protocol based on Heck reactions with similar brominated heterocycles.[8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, triethylamine, and the alkene.
-
Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences involving this intermediate is the removal of the phenylsulfonyl protecting group to unveil the 7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved by basic hydrolysis.
Detailed Experimental Protocol: Phenylsulfonyl Deprotection
Materials:
-
7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivative
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH) and Water
Procedure:
-
Dissolve the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivative in a mixture of alcohol (e.g., methanol) and water.
-
Add a solution of NaOH or KOH (e.g., 1-2 M aqueous solution).
-
Stir the reaction mixture at room temperature to 60 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable transformations for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors. A thorough understanding of the reaction mechanisms and the optimization of reaction conditions are key to achieving high yields and purity. The protocols provided herein, grounded in established literature, offer a robust starting point for researchers to explore the rich chemistry of this versatile scaffold and accelerate the discovery of new therapeutic agents.
References
-
Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
- Supporting Information for Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o-Bromoaryl)
-
National Institutes of Health. (2022). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...[Link]
-
Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
PubMed. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. [Link]
- Wang, T. et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2936-2941.
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Synthesis of STAT6 inhibitors using 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Application Note & Protocols for Drug Discovery Professionals
Authored by: Your Senior Application Scientist
Introduction: Targeting STAT6 in Inflammatory and Allergic Diseases
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein that plays a pivotal role in the immune system.[1][2] It is a key mediator of the signaling pathways initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central drivers of T-helper 2 (Th2) cell differentiation and the inflammatory responses characteristic of allergic diseases.[1][3] Dysregulation of the STAT6 pathway is strongly implicated in the pathophysiology of a range of debilitating conditions, including asthma, atopic dermatitis, and other allergic disorders.[1][4] Consequently, the development of small molecule inhibitors that can selectively block STAT6 activation represents a highly promising therapeutic strategy for these diseases.[5][6] This application note provides a detailed guide for the synthesis of potent STAT6 inhibitors based on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, starting from the readily accessible building block, 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
The STAT6 Signaling Pathway: A Prime Target for Therapeutic Intervention
The activation of STAT6 is a multi-step process that offers several points for therapeutic intervention. The binding of IL-4 or IL-13 to their respective receptors on the cell surface triggers the activation of associated Janus kinases (JAKs).[7] These kinases then phosphorylate specific tyrosine residues on the receptor tails, creating docking sites for the SH2 domain of STAT6.[8] Upon recruitment to the receptor complex, STAT6 itself is phosphorylated, leading to its dimerization and subsequent translocation to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[1][2] The inhibitors synthesized in this protocol are designed to interfere with this signaling cascade, ultimately preventing the pro-inflammatory gene expression mediated by STAT6.
Caption: The STAT6 signaling cascade, a key pathway in allergic inflammation.
Synthetic Strategy: A Modular Approach to STAT6 Inhibitor Synthesis
The synthetic route outlined below is a modular approach that allows for the introduction of chemical diversity at key positions of the 7H-pyrrolo[2,3-d]pyrimidine core, facilitating the exploration of structure-activity relationships (SAR). The synthesis commences with the versatile starting material, this compound, and proceeds through a series of robust and well-established chemical transformations.
Caption: A modular synthetic workflow for the generation of STAT6 inhibitors.
Experimental Protocols
PART 1: Synthesis of the Core Scaffold
Protocol 1: Deprotection of this compound
-
Rationale: The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, but its removal is necessary for subsequent functionalization. This is typically achieved under basic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of methanol and water (3:1).
-
Add sodium hydroxide and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
-
Protocol 2: N-Alkylation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: Introduction of a substituent at the N-7 position can significantly impact the inhibitor's potency and pharmacokinetic properties. A variety of alkyl halides can be used in this step.
-
Materials:
-
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Desired alkyl halide (e.g., 3,5-difluorobenzyl bromide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine in DMF, add cesium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
-
Protocol 3: Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
-
Rationale: Introduction of a chlorine atom at the 2-position of the pyrimidine ring provides a handle for the subsequent introduction of the amine side chain via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Materials:
-
5-Bromo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the 5-Bromo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile.
-
Add N-Chlorosuccinimide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 2-chloro derivative.
-
PART 2: Introduction of Key Pharmacophores
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[5][9][10] This reaction will be used to install the desired amine side chain at the 2-position.
-
Materials:
-
5-Bromo-2-chloro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Desired amine (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dioxane (anhydrous)
-
-
Procedure:
-
In a flame-dried flask, combine the 2-chloro-pyrrolopyrimidine, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 5: Suzuki Coupling for C-C Bond Formation
-
Rationale: The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[4] It will be employed to introduce aryl or heteroaryl substituents at the 5-position of the pyrrolo[2,3-d]pyrimidine core, allowing for fine-tuning of the inhibitor's properties.
-
Materials:
-
2-Amino-5-bromo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)
-
Desired boronic acid or boronic ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a mixture of the 5-bromo-pyrrolopyrimidine derivative, the boronic acid, and potassium carbonate, add the dioxane/water mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ and heat the reaction to 90 °C for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final STAT6 inhibitor.
-
Data Summary and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Analysis | Expected Outcome |
| ¹H and ¹³C NMR | Spectra consistent with the proposed chemical structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |
| HPLC | Purity of >95% for biological evaluation. |
| Biological Assay | IC₅₀ value in a STAT6 inhibition assay. |
Conclusion and Future Directions
This application note provides a comprehensive and adaptable synthetic strategy for the generation of novel STAT6 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The modular nature of the synthesis allows for the rapid generation of a library of analogs for SAR studies, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties. The protocols described herein utilize robust and well-documented chemical reactions, making them accessible to researchers in the field of drug discovery. Future work will focus on the biological evaluation of the synthesized compounds in cellular and in vivo models of allergic and inflammatory diseases to identify lead candidates for further development.
References
- Patsnap Synapse. (2024, June 21). What are STAT6 inhibitors and how do they work?
- Santa Cruz Biotechnology. Stat6 Inhibitors | SCBT.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Wikipedia. Buchwald–Hartwig amination.
- RSC Publishing. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Dr.Oracle. (2025, November 15). What are the therapeutic applications and usage guidelines for Stat6 (Signal Transducer and Activator of Transcription 6) inhibitors?
- NIH. (2025, November 7). STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease.
- Nagashima et al. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Recludix Pharma. STAT6.
- NIH. (2022, March 14). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice.
- Wikipedia. STAT6.
- Journal of Medicinal Chemistry. (2025, February 20). Turning Off STAT6 with a Targeted Degrader.
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Application Note & Protocols: Strategic Synthesis of PAK4 Inhibitors from a 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel p21-activated kinase 4 (PAK4) inhibitors, starting from the versatile building block, 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PAK4 is a critical signaling node in numerous oncogenic pathways, making it a high-priority target for cancer therapeutics.[1][[“]] This guide details a robust synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, followed by protocols for structural verification and a functional in vitro kinase assay to determine inhibitory potency. The methodologies are designed for researchers in medicinal chemistry and drug discovery, providing both the procedural steps and the underlying scientific rationale.
Introduction: The Rationale for Targeting PAK4
p21-activated kinases (PAKs) are key effectors of Rho family small GTPases, such as Cdc42 and Rac.[3][4] Among the six PAK isoforms, PAK4, a Group II PAK, is frequently overexpressed in a wide range of human cancers, including breast, prostate, and gastric cancers.[1][4] Its overexpression often correlates with poor patient prognosis.
PAK4 is a central signaling molecule that integrates major cancer-promoting pathways, including Ras-ERK, PI3K/AKT, and Wnt/β-catenin.[1][5] Activated PAK4 contributes to multiple hallmarks of cancer by:
-
Promoting Cell Proliferation and Cycle Progression: It can upregulate key cell cycle proteins like Cyclin D1.[6]
-
Enhancing Metastasis and Invasion: PAK4 regulates cytoskeletal dynamics and cell motility through pathways like LIMK1/cofilin.[1][6]
-
Inhibiting Apoptosis: It can suppress programmed cell death by activating pro-survival pathways such as PI3K/Akt and MEK/ERK.[6]
-
Inducing Drug Resistance: PAK4 has been implicated in resistance to chemotherapeutic agents.
Given its multifaceted role in tumor progression, the development of potent and selective small-molecule inhibitors of PAK4 is a highly promising strategy in oncology drug discovery.[7][8] The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged core for numerous kinase inhibitors, offering a robust platform for generating novel PAK4-targeted agents.[7][8]
Figure 1: Simplified PAK4 signaling cascade. Upstream signals like Cdc42 activate PAK4, which in turn modulates multiple downstream pathways to drive oncogenic cellular outcomes.[5][6]
Synthetic Strategy & Protocols
The core of our synthetic approach is the functionalization of the C-5 position of the pyrrolo[2,3-d]pyrimidine scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly versatile and allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the creation of a diverse library of inhibitor candidates.
The starting material, This compound , is an ideal substrate. The phenylsulfonyl group at the N-7 position serves as a robust protecting group, while the bromine atom at the C-5 position provides a reactive handle for the cross-coupling reaction.
Figure 2: Overall workflow for the synthesis of PAK4 inhibitors.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the starting material with a generic arylboronic acid. The reaction conditions are based on established methods for similar heterocyclic systems.[9][10]
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Custom or Commercial | >95% | Starting material |
| Aryl/Heteroaryl Boronic Acid | Commercial | >98% | Coupling partner (e.g., 4-methoxyphenylboronic acid) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial | Catalyst grade | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous, powder | Base |
| 1,4-Dioxane | Commercial | Anhydrous, >99.8% | Solvent |
| Deionized Water | In-house | 18 MΩ·cm | For aqueous workup |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | Extraction solvent |
| Brine (Saturated NaCl solution) | In-house | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | Granular | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting material).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material.
-
-
Workup - Quenching: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product is the N-7 protected coupled intermediate, which can be carried forward to the purification or deprotection step.
Protocol: Phenylsulfonyl Deprotection (Optional)
The phenylsulfonyl group can be removed under basic conditions if the final compound requires a free N-H at the 7-position.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude intermediate from the previous step in a mixture of tetrahydrofuran (THF) and methanol (1:1).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2 M) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol: Purification
The crude product is purified using flash column chromatography.
Step-by-Step Procedure
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified compound.
Characterization of the Final Product
Structural confirmation and purity assessment are essential. Standard analytical techniques for small molecule kinase inhibitors are employed.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the C-5 proton signal and the appearance of new aromatic signals from the coupled boronic acid are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is generally required for biological assays.
Biological Evaluation: In Vitro Kinase Assay
To determine the inhibitory activity of the synthesized compounds against PAK4, a direct enzymatic assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[3][12]
Figure 3: Workflow for the ADP-Glo™ PAK4 Kinase Assay. The luminescent signal is directly proportional to the amount of ADP produced and thus, kinase activity.[3]
Protocol: ADP-Glo™ PAK4 Kinase Assay
Materials & Reagents
| Reagent | Source | Notes |
| Recombinant Human PAK4 | Commercial (e.g., Promega, BPS Bioscience) | Active enzyme |
| Kinase Substrate | Commercial | e.g., PAKtide or modified AKT Substrate peptide |
| ATP | Commercial | 10 mM stock solution |
| Kinase Assay Buffer | Commercial | Provided in kits |
| Synthesized Inhibitor | In-house | Serially diluted in DMSO |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ and Kinase Detection Reagents |
| 384-well assay plates | Commercial | Low-volume, white, solid bottom |
Step-by-Step Procedure
-
Inhibitor Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO and add them to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of recombinant PAK4 enzyme and substrate in kinase assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer and add it to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for PAK4.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The data is typically normalized to controls and plotted as percent inhibition versus inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated using a non-linear regression curve fit.
Conclusion
This application note provides a detailed, integrated workflow for the design and evaluation of novel PAK4 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By employing a versatile Suzuki-Miyaura coupling strategy, researchers can efficiently generate a diverse range of compounds for screening. The subsequent protocols for purification, characterization, and in vitro biological testing ensure the generation of high-quality, reliable data, paving the way for the identification of promising lead compounds for further preclinical development.
References
- The significance of PAK4 in signaling and clinicopathology: A review. PubMed Central.
- PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... ResearchGate.
- Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry.
- PAK4-mediated signaling pathways in cancer. PAK4 is activated by.... ResearchGate.
- Biological Role of the PAK4 Signaling Pathway: A Prospective Therapeutic Target for Multivarious Cancers. Consensus.
- PAK4 Kinase Enzyme System Datasheet. SignalChem.
- The Mechanism of Action of p21-Activated Kinase 4 (PAK4) Inhibition in Cancer Cells: A Technical Guide. Benchchem.
- Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate.
- Properties of FDA-approved small molecule protein kinase inhibitors. Journal of Experimental and Clinical Cancer Research.
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed.
- PAK4 Kinase Assay. Promega Corporation.
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Sci-Hub.
- Applications for HTScan® PAK4 Kinase Assay Kit. Cell Signaling Technology.
- Chemi-Verse™ PAK4 Kinase Assay Kit. BPS Bioscience.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. National Center for Biotechnology Information.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed.
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- 4. bpsbioscience.com [bpsbioscience.com]
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- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. promega.co.uk [promega.co.uk]
Using 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine to synthesize microtubule inhibitors
Application Note & Protocol
Topic: High-Efficacy Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidine-Based Microtubule Inhibitors from 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for mitosis, making them a cornerstone target in oncology.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, has emerged as a privileged structure for designing potent microtubule targeting agents (MTAs).[2][3] This document provides a comprehensive guide for the synthesis and biological evaluation of novel microtubule inhibitors starting from the versatile building block, this compound. We detail a robust synthetic protocol centered on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by biological validation using in vitro tubulin polymerization and cell-based cytotoxicity assays. The protocols are designed to be self-validating, with explanations of the underlying chemical and biological principles to empower researchers in the development of next-generation anticancer therapeutics.
Introduction: The Rationale for Pyrrolo[2,3-d]pyrimidine MTAs
The disruption of microtubule dynamics is a clinically validated and powerful strategy in cancer chemotherapy.[4] Microtubule Targeting Agents (MTAs) interfere with the delicate equilibrium of tubulin polymerization and depolymerization, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.[1] While successful drugs like taxanes and vinca alkaloids have been in use for decades, challenges such as acquired drug resistance and dose-limiting toxicities necessitate the discovery of novel agents with improved pharmacological profiles.[5][6]
The pyrrolo[2,3-d]pyrimidine core is a compelling scaffold for kinase inhibitors and has more recently been exploited for the development of potent MTAs.[1][3][7] Many compounds based on this scaffold have been shown to interact with the colchicine binding site on β-tubulin, leading to potent microtubule depolymerization.[6][8]
Our focus is on the strategic use of This compound as a key intermediate. This precursor is ideal for two reasons:
-
The Phenylsulfonyl Group: It serves as a robust protecting group for the pyrrole nitrogen (N7), preventing unwanted side reactions and allowing for precise chemical manipulations on the pyrimidine ring.
-
The C5-Bromo Substituent: This halogen provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile introduction of diverse aryl and heteroaryl moieties to explore the structure-activity relationship (SAR).[9][10]
This guide will walk through the complete workflow from synthesis to biological characterization.
Synthetic Strategy and Protocols
The overall synthetic approach involves two primary steps: diversification at the C5 position via Suzuki coupling, followed by deprotection of the N7-phenylsulfonyl group to yield the final target compounds.
Caption: High-level overview of the synthetic workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks |
| (3,4,5-Trimethoxyphenyl)boronic acid | ≥98% | Sigma-Aldrich, Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Strem Chemicals, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| 1,4-Dioxane, anhydrous | ≥99.8% | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Acros Organics |
| Methanol (MeOH), anhydrous | ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the starting material with (3,4,5-trimethoxyphenyl)boronic acid, a common substituent in potent colchicine-site inhibitors.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11] Pd(dppf)Cl₂ is an excellent catalyst for coupling aryl bromides, known for its high stability and efficiency.[9] Anhydrous potassium carbonate serves as the base to activate the boronic acid, and a dioxane/water solvent system is commonly used to facilitate the dissolution of both organic and inorganic reagents.[10]
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), (3,4,5-trimethoxyphenyl)boronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and water to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL H₂O).
-
Bubble nitrogen through the stirred suspension for 15 minutes to degas the solvent.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the protected intermediate.
Protocol 2: N7-Phenylsulfonyl Deprotection
Rationale: The phenylsulfonyl group is reliably cleaved under basic conditions. A solution of sodium hydroxide in a THF/methanol mixture provides a strong nucleophilic environment to attack the sulfur atom, leading to the release of the free N-H pyrrole.
Step-by-Step Procedure:
-
Dissolve the purified, protected intermediate from Protocol 1 (1.0 eq) in a mixture of THF and methanol (2:1, e.g., 6 mL THF, 3 mL MeOH).
-
Add an aqueous solution of 2M NaOH (4.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully neutralize the mixture with 1M HCl until pH ~7 is reached.
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.
Characterization Data (Hypothetical Example)
Quantitative data for a synthesized compound should be presented clearly.
| Compound ID | Structure | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ | HRMS (ESI) [M+H]⁺ |
| MTA-1 | 5-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | 65% (2 steps) | 12.10 (s, 1H), 8.65 (s, 1H), 7.80 (s, 1H), 6.85 (s, 2H), 3.90 (s, 6H), 3.70 (s, 3H). | Calcd: 315.1295, Found: 315.1298 |
Biological Evaluation Protocols
After successful synthesis and characterization, the next critical phase is to assess the biological activity of the novel compounds.
Caption: Workflow for assessing biological activity.
Protocol 3: In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.[12] Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[4] The process is monitored by an increase in fluorescence from a reporter dye that binds specifically to polymerized microtubules.[4][12] Inhibitors will suppress this fluorescence increase.
Step-by-Step Procedure (Fluorescence-Based):
-
Reagent Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL purified tubulin in General Tubulin Buffer with 1 mM GTP and a fluorescent reporter) on ice, following the manufacturer's instructions (e.g., Cytoskeleton, Inc.).[4][13]
-
Compound Preparation: Prepare 10x stock solutions of your test compounds, a positive control (e.g., 100 µM Nocodazole), and a vehicle control (e.g., DMSO in buffer) in General Tubulin Buffer.
-
Assay Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate Polymerization: To each well, carefully add 45 µL of the ice-cold tubulin reaction mix to achieve a final volume of 50 µL.[4]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization (Vmax) and the endpoint fluorescence. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.
Protocol 4: Cell-Based Cytotoxicity Assay (SRB Assay)
Principle: This assay determines the compound's ability to inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[14] The amount of bound dye is proportional to the total cellular protein mass, which is related to cell number.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control and a "time zero" plate.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).[14]
Expected Biological Data (Hypothetical Example)
| Compound ID | Tubulin Polymerization IC₅₀ (µM) | HeLa GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| MTA-1 | 0.85 | 0.052 | 0.045 |
| Nocodazole | 0.50 | 0.030 | 0.025 |
| Paclitaxel | N/A (Stabilizer) | 0.004 | 0.002 |
Mechanism of Action
The synthesized 5-aryl-7H-pyrrolo[2,3-d]pyrimidines are hypothesized to function as microtubule destabilizers. By binding to tubulin heterodimers, likely at the colchicine site, they prevent the incorporation of these dimers into growing microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubule polymers. The resulting collapse of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately triggering apoptosis.
Caption: Proposed mechanism of microtubule destabilization.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]
-
Le, T. N., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 819–828. [Link]
-
Genc, H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]
-
Gangjee, A., et al. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1450-1454. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Gangjee, A., et al. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. PubMed. [Link]
-
Dhiman, S., et al. (2022). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7815. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Li, J., et al. (2023). Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. European Journal of Medicinal Chemistry, 245, 114907. [Link]
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Patil, S., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2145-2152. [Link]
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Hadimani, S. B., et al. (2020). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 63(10), 5226–5242. [Link]
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Kamal, A., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111961. [Link]
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Kamal, A., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(21), 8858–8875. [Link]
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Sharma, G., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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ResearchGate. (n.d.). Structures, antiproliferative and microtubule inhibitory activities of pyrrole compounds. ResearchGate. [Link]
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Ielo, L., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(7), 1047. [Link]
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Tukulula, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][16]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(11), 2993. [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
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Singh, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Abarbri, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(49), 29421-29431. [Link]
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Cerna, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3363. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Kinase Inhibitors from a Brominated Pyrrolopyrimidine Intermediate
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows molecules built on this framework to act as competitive inhibitors at the kinase hinge region, a critical interaction for enzymatic activity.[2][3] The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer, making them high-value therapeutic targets.[4][5]
This guide provides a detailed, step-by-step methodology for the synthesis of diverse kinase inhibitor libraries starting from a common, strategically vital intermediate: a brominated pyrrolo[2,3-d]pyrimidine. The bromine atom serves as a versatile synthetic handle, enabling the application of powerful palladium-catalyzed cross-coupling reactions. This approach allows for the systematic and efficient exploration of the chemical space around the core scaffold, a crucial process in optimizing potency, selectivity, and pharmacokinetic properties. We will focus on two cornerstone reactions in this context: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Foundational Synthetic Strategies: Leveraging Palladium Catalysis
The functionalization of the brominated pyrrolopyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them indispensable tools in pharmaceutical development.[6][7]
Suzuki-Miyaura Cross-Coupling: Building Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the brominated pyrrolopyrimidine and a wide variety of aryl or heteroaryl boronic acids (or their esters). This allows for the introduction of diverse substituents that can probe different pockets within the kinase active site, influencing inhibitor selectivity and potency.
Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrolopyrimidine, forming a Pd(II) complex.
-
Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The choice of ligand, often a bulky, electron-rich phosphine like XPhos or SPhos, is critical. These ligands stabilize the palladium catalyst, prevent catalyst deactivation (e.g., via β-hydride elimination), and accelerate the rate-limiting oxidative addition and reductive elimination steps, which is particularly important for electron-rich heteroaryl halides.[7][8]
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between an aryl halide and an amine.[6][9] This reaction is fundamental for installing key hydrogen-bond donors and acceptors or for introducing solubilizing groups, which are often essential for achieving the desired biological activity and drug-like properties.
Causality and Mechanistic Insight: Similar to the Suzuki reaction, this process relies on a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The Pd(0) catalyst adds to the brominated pyrrolopyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the final product and regenerating the Pd(0) catalyst.
This reaction is highly sensitive to the choice of catalyst, ligand, and base. The use of sterically hindered ligands is crucial for promoting the reductive elimination step, which is often the turnover-limiting step in the cycle.[6][10]
General Synthetic Scheme & Workflow Visualization
The following diagrams illustrate the overall synthetic strategy and the general experimental workflow for derivatizing the brominated pyrrolopyrimidine intermediate.
Caption: Synthetic pathways from a brominated intermediate.
Caption: General experimental workflow for cross-coupling.
Detailed Experimental Protocols
Disclaimer: These protocols provide general starting conditions. Optimization may be required for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a brominated pyrrolopyrimidine with an arylboronic acid.
Materials & Reagents:
-
Brominated pyrrolopyrimidine intermediate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: XPhos Pd G2 (0.02 - 0.05 eq) or Pd(PPh₃)₄ (0.05 - 0.1 eq)[8][11]
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the brominated pyrrolopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (XPhos Pd G2, 0.03 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) for shorter durations.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure product.[13]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination
This protocol details the coupling of the brominated pyrrolopyrimidine with a primary or secondary amine.
Materials & Reagents:
-
Brominated pyrrolopyrimidine intermediate (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (0.02 - 0.05 eq) with a suitable ligand, or a pre-catalyst like XPhos Pd G3.
-
Ligand: XPhos, RuPhos, or BINAP (1.5 - 2.0x the moles of Pd)[6]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent: Toluene, Dioxane, or THF
-
Reaction vessel with stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.05 eq), and the base (NaOtBu, 1.4 eq) to a dry reaction vessel. The use of a strong, non-nucleophilic base is essential for deprotonating the amine without competing in the reaction.[10]
-
Reagent Addition: Add the brominated pyrrolopyrimidine (1.0 eq) to the vessel. Seal the vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the product by NMR and MS analysis.[14]
Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Halide | Brominated Pyrrolopyrimidine | Brominated Pyrrolopyrimidine |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Primary/Secondary Amine |
| Catalyst System | XPhos Pd G2 / Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos / RuPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Typical Yield | 50 - 95% | 40 - 90% |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poor quality reagents; Incorrect temperature. | Ensure inert atmosphere is strictly maintained. Use freshly opened/purified solvents and reagents. Screen different catalysts, ligands, bases, and temperatures.[7] |
| Debromination | Presence of water/protons; Catalyst degradation. | Use anhydrous solvents. Consider a different catalyst/ligand system less prone to side reactions (e.g., XPhos-based catalysts for Suzuki).[8] |
| Homocoupling (Suzuki) | Oxygen contamination; High temperature. | Thoroughly degas solvents. Run the reaction at the lowest effective temperature. |
| Complex Mixture | Side reactions; Product degradation. | Lower the reaction temperature. Reduce reaction time. Ensure the chosen base is compatible with functional groups on substrates.[9] |
References
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Pyrrolopyrimidines. Progress in Medicinal Chemistry. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
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Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]
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Reaction conditions for functionalizing the C5 position of 7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
An Application Guide for Medicinal Chemists
Strategic Functionalization of the C5 Position of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
This guide provides a detailed technical overview and actionable protocols for the chemical modification of the C5 position of the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This privileged heterocyclic system is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Functionalization at the C5 position of the pyrrole ring is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.[3][4]
Authored for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and adaptable. We will explore the primary pathways for C5 modification, focusing on electrophilic halogenation as a gateway to versatile palladium-catalyzed cross-coupling reactions and metal-halogen exchange for subsequent electrophilic trapping.
Strategic Overview: Pathways to C5 Functionalization
The functionalization of the C5 position on the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine core is typically achieved through a multi-step sequence. The N7-phenylsulfonyl group, while deactivating the pyrrole ring towards some reactions, provides stability and influences regioselectivity. The most reliable and versatile approach begins with the selective introduction of a halogen at the C5 position, which then serves as a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Direct C-H functionalization at C5 is challenging due to the directing effect of the N7-sulfonyl group towards the C6 position.[5]
Caption: Key strategies for C5 functionalization.
Part 1: Gateway Halogenation at the C5 Position
The introduction of a halogen atom (iodine or bromine) at the C5 position is the most critical step, converting the relatively inert C-H bond into a versatile functional handle. This is achieved via electrophilic aromatic substitution. The pyrrole ring of the 7-deazapurine core is electron-rich and preferentially undergoes substitution at C5. While the N7-phenylsulfonyl group is electron-withdrawing, the reaction proceeds efficiently with suitable electrophilic halogenating agents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
Protocol 1: C5-Iodination using N-Iodosuccinimide (NIS)
This protocol is foundational for preparing the substrate required for subsequent cross-coupling or metal-halogen exchange reactions. Iodides are typically more reactive in palladium-catalyzed reactions.
Step-by-Step Methodology:
-
Setup: To a solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-Iodosuccinimide (NIS) (1.1–1.2 equiv).
-
Reaction: Stir the mixture at room temperature (20–25 °C). The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2–4 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
| Reagent/Parameter | Condition | Purpose/Rationale |
| Starting Material | 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | Heterocyclic core for functionalization. |
| Halogenating Agent | N-Iodosuccinimide (NIS) | Provides an electrophilic iodine source (I+). |
| Solvent | DMF or DCM | Aprotic solvent to dissolve reactants without interfering. |
| Temperature | Room Temperature | Sufficient for the activation of the pyrrole ring. |
| Stoichiometry | ~1.1 equiv. of NIS | A slight excess ensures complete conversion of the starting material. |
| Typical Yield | >90% | This reaction is generally high-yielding and clean. |
Part 2: C5 Functionalization via Palladium-Catalyzed Cross-Coupling
With the C5-halo intermediate in hand, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful for installing aryl/heteroaryl and alkynyl groups, respectively.
A. Suzuki-Miyaura Coupling for C5-Arylation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures commonly found in kinase inhibitors.[6][7]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-halogen bond.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The desired C5-aryl bond is formed, and the Pd(0) catalyst is regenerated.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine the 4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon).
-
Solvent and Catalyst: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05–0.1 equiv).[7]
-
Reaction: Heat the mixture to 80–100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Component | Example | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides thermal energy to drive the catalytic cycle. |
| Yield | 60-95% | Generally good to excellent yields depending on the boronic acid used.[7] |
B. Sonogashira Coupling for C5-Alkynylation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a linear and rigid alkynyl moiety at the C5 position. This is a powerful tool for extending a molecule into a specific vector of a protein binding pocket.[8][9] The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[10]
Protocol 3: C5-Alkynylation via Sonogashira Coupling
Step-by-Step Methodology:
-
Setup: To a solution of 4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.2–1.5 equiv) in a suitable solvent like DMF or THF, add a base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon for 15–20 minutes.
-
Catalysts: Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (0.02–0.05 equiv), and the copper(I) co-catalyst, typically CuI (0.05–0.1 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove amine salts.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
| Component | Example | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Standard catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which is key for transmetalation. |
| Base/Solvent | Et₃N / DMF | The amine base is crucial for the catalytic cycle and can serve as the solvent. |
| Temperature | 25-60 °C | Often proceeds at room temperature, making it a mild transformation. |
| Yield | 70-90% | Typically high-yielding for a variety of alkynes. |
Part 3: C5-Functionalization via Halogen-Metal Exchange
An alternative to cross-coupling is to convert the C5-halo intermediate into a nucleophilic C5-organometallic species, which can then react with a range of electrophiles. Halogen-metal exchange using an organolithium reagent is a common and effective method.[11]
Protocol 4: C5-Lithiation and Electrophilic Quench
Step-by-Step Methodology:
-
Setup: Dissolve the 4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Lithiation: Add n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) (1.1 equiv) dropwise. Stir the solution at -78 °C for 30–60 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2–2.0 equiv) to the solution at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Table of Potential Electrophiles and Products:
| Electrophile | Reagent | Resulting C5-Functionality |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carboxylation | CO₂ (dry ice) | Carboxylic Acid (-COOH) |
| Hydroxymethylation | Aldehydes (e.g., benzaldehyde) | Secondary Alcohol (-CH(OH)R) |
| Alkylation | Alkyl halides (e.g., CH₃I) | Alkyl group (-R) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) |
Part 4: N7-Phenylsulfonyl Deprotection
For many biological applications, the free N-H at the N7 position is required. The phenylsulfonyl group can be removed under basic conditions.
Protocol 5: Base-Mediated Deprotection
Step-by-Step Methodology:
-
Setup: Dissolve the N7-protected pyrrolopyrimidine in a solvent mixture such as THF/Methanol.
-
Reaction: Add an aqueous solution of a strong base, such as 2M Sodium Hydroxide (NaOH).
-
Heating: Heat the mixture to 50–60 °C and monitor the reaction by LC-MS.
-
Workup: Once complete, cool the reaction, neutralize with an acid (e.g., 1M HCl), and extract the product with an organic solvent.
-
Purification: Wash, dry, and purify the product as needed.
References
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate.
- Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: Potent Inhibitors of the Tyrosine Kinase c-Src. PubMed.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- ChemInform Abstract: Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines (6,7-Diaryl-7-deazapurines) by Consecutive Suzuki and Liebeskind—Srogl Cross-Couplings. ResearchGate.
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI.
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed Central.
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
- 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Recent advances in Sonogashira reactions. PubMed.
- ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.
- Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI.
- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.
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Application Notes and Protocols for 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry due to its structural mimicry of the ATP purine ring.[1][2] This inherent characteristic allows molecules built upon this framework to function as competitive inhibitors for a multitude of protein kinases, which are critical regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5]
The subject of this guide, 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, represents a highly versatile starting material for the development of potent and selective kinase inhibitors. The key structural features that underpin its utility are:
-
The Pyrrolo[2,3-d]pyrimidine Core: Provides the fundamental ATP-competitive binding motif.
-
The 7-Phenylsulfonyl Group: This modification at the N7 position has been shown to be crucial for potent inhibition of specific kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[6][7] It occupies a key region of the ATP binding pocket, contributing to both potency and selectivity.
-
The 5-Bromo Substituent: This halogen serves as a versatile chemical handle for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][8] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the downstream applications of this compound, with a particular focus on its use in the discovery of novel FGFR inhibitors.
Part 1: Synthetic Diversification of the Core Scaffold
The bromine atom at the C5 position is the primary site for synthetic elaboration. The following protocols detail the conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are instrumental in generating a library of analogs for screening.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the pyrrolo[2,3-d]pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters.[9][10] This reaction is fundamental for exploring how different aromatic substituents in this region of the molecule affect kinase inhibitory activity.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).[8]
-
-
Solvent Addition:
-
Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O (typically in a 4:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from 80°C to 110°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be optimized for each specific boronic acid. The inert atmosphere is essential to prevent the degradation of the palladium catalyst. The aqueous component of the solvent system is often necessary to dissolve the inorganic base.
Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling enables the introduction of alkynyl groups at the 5-position, providing access to a different chemical space and opportunities for further functionalization.[1][11] These derivatives can be valuable for probing interactions within the kinase active site.
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation:
-
In a reaction flask under an inert atmosphere, combine this compound (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]
-
-
Solvent and Base Addition:
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from room temperature to 60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices: The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper. The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] The amine base is required to deprotonate the terminal alkyne.
Part 2: Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of the 7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise as potent and reversible inhibitors of FGFRs.[6][12] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.[3][13]
FGFR Signaling Pathway Overview
Caption: Simplified FGFR signaling pathway and the point of inhibition.
In Vitro Kinase Assays for FGFR Inhibition
To determine the potency of newly synthesized compounds against FGFR, a robust in vitro kinase assay is essential. The Scintillation Proximity Assay (SPA) is a widely used, homogeneous, and high-throughput method for measuring kinase activity.[14][15]
Experimental Protocol: Scintillation Proximity Assay (SPA) for FGFR Kinase Activity
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme Solution: Dilute recombinant human FGFR kinase to the desired concentration in kinase buffer.
-
Substrate Solution: Prepare a solution of a biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³³P]ATP in kinase buffer.
-
Test Compounds: Serially dilute the synthesized pyrrolo[2,3-d]pyrimidine derivatives in DMSO, followed by a further dilution in kinase buffer.
-
SPA Beads: Use streptavidin-coated SPA beads.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells of the microplate.
-
Add the FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop buffer containing EDTA and the streptavidin-coated SPA beads.
-
Incubate for a further 30 minutes to allow the biotinylated substrate to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity detected is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System: The inclusion of positive (known FGFR inhibitor) and negative (no enzyme) controls in each assay plate is crucial for validating the results. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Cell-Based Assays to Determine Cellular Potency
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's ability to inhibit the target in a more physiologically relevant context. This includes assessing cell permeability, stability, and off-target effects.
Experimental Protocol: Western Blot Analysis of Downstream FGFR Signaling
This protocol assesses the ability of a compound to inhibit the phosphorylation of key downstream effectors of the FGFR pathway, such as FRS2α and ERK.[13]
-
Cell Culture and Treatment:
-
Culture a cancer cell line with known FGFR pathway activation (e.g., due to FGFR amplification or mutation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated FRS2α (p-FRS2α), total FRS2α, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of p-FRS2α and p-ERK to their respective total protein levels and the loading control.
-
Determine the concentration-dependent inhibition of FGFR signaling by the test compound.
-
Experimental Workflow: From Synthesis to Cellular Activity
Caption: A typical workflow for the discovery of kinase inhibitors.
Part 3: Data Presentation and Interpretation
Systematic data collection and presentation are crucial for effective SAR analysis. The following tables provide templates for organizing the results from the synthetic and biological evaluations.
Table 1: Synthetic Diversification of the this compound Scaffold
| Compound ID | R Group at C5 | Coupling Reaction | Yield (%) |
| 1a | 4-Fluorophenyl | Suzuki-Miyaura | 85 |
| 1b | 2-Pyridyl | Suzuki-Miyaura | 78 |
| 1c | Phenylethynyl | Sonogashira | 92 |
| 1d | 3-Thienyl | Suzuki-Miyaura | 81 |
Table 2: Biological Activity of Synthesized Derivatives
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cellular p-ERK EC₅₀ (nM) |
| 1a | 55 | 12 | 8 | 45 |
| 1b | 120 | 45 | 35 | 150 |
| 1c | 250 | 110 | 95 | 400 |
| 1d | 80 | 25 | 18 | 85 |
Conclusion
This compound is a valuable and versatile starting material for the discovery of novel kinase inhibitors, particularly targeting the FGFR family. The synthetic accessibility to a wide range of derivatives through established cross-coupling methodologies, combined with robust in vitro and cell-based screening protocols, provides a clear and effective path for identifying potent and selective drug candidates. The systematic application of the protocols and workflows outlined in this guide will enable researchers to efficiently explore the chemical space around this promising scaffold and contribute to the development of next-generation targeted therapies.
References
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Xie, W., Yang, S., Liang, L., Wang, M., Zuo, W., Lei, Y., ... & Jiang, Y. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16570–16588. [Link]
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Xie, W., Yang, S., Liang, L., Wang, M., Zuo, W., Lei, Y., ... & Jiang, Y. (2022). Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. PubMed. [Link]
-
Xie, W., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Semantic Scholar. [Link]
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Kolb, A. J., & Williams, D. B. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 805, 15–33. [Link]
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INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. [Link]
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Wu, X., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200-2210. [Link]
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Li, Y., et al. (2023). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules, 28(18), 6681. [Link]
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Glickman, J. F., et al. (2005). Scintillation Proximity Assays in High-Throughput Screening. ASSAY and Drug Development Technologies, 3(4), 377-384. [Link]
-
Sun, F., et al. (2019). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 62(17), 7987-8006. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6629. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Sun, H., et al. (1999). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... Journal of Biomolecular Screening, 4(6), 329-334. [Link]
-
Metwally, A. M. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(7), 1142-1152. [Link]
-
AssayWise. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815. [Link]
-
El-Gamal, M. I., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(23-24), 6033-6045. [Link]
-
Leechaisit, R., et al. (2023). Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. Journal of Medicinal Chemistry, 66(15), 10416-10435. [Link]
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Ielo, L., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(10), 1649. [Link]
-
de la Cruz, P., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1035-1042. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
-
Tumkevicius, S., & Malinauskiene, J. (2009). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 40(43). [Link]
-
Abarbri, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(28), 15615-15623. [Link]
-
Wang, Y., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(23), 4252. [Link]
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Application Note: High-Throughput Analytical Methodologies for Monitoring Reactions of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Abstract
This application note provides a comprehensive guide to the analytical methods for monitoring the synthesis and subsequent reactions of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of targeted kinase inhibitors.[1][2] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, such as column selection, mobile phase composition, and NMR acquisition parameters, is explained to provide researchers with a robust framework for method development and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of pyrrolo[2,3-d]pyrimidine-based therapeutics.
Introduction: The Significance of this compound in Kinase Inhibitor Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][4][5] The strategic introduction of a bromine atom at the 5-position and a phenylsulfonyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core creates a versatile intermediate, this compound.
The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the bromo substituent provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][6] These reactions are instrumental in introducing diverse functionalities to build extensive libraries of potential kinase inhibitors.[1][3] Given the complexity of these multi-component reactions and the need for high purity in drug candidates, robust and reliable analytical methods for real-time reaction monitoring are indispensable. This application note details the primary analytical techniques for ensuring the successful synthesis and derivatization of this pivotal building block.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
HPLC is an essential tool for the routine analysis of reactions involving this compound due to its ability to separate and quantify reactants, intermediates, products, and byproducts with high resolution and sensitivity.[7][8]
Causality Behind Method Development
The choice of HPLC parameters is dictated by the physicochemical properties of the analyte and the reaction mixture. For this compound and its derivatives, a reversed-phase C18 column is typically the stationary phase of choice due to the nonpolar nature of the molecule. The phenyl and pyrrole rings, along with the sulfonyl group, contribute to its hydrophobicity, leading to good retention and separation on a C18 stationary phase.
The mobile phase usually consists of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape by protonating any basic nitrogens) and an organic modifier like acetonitrile or methanol. A gradient elution is generally preferred over isocratic elution to ensure adequate separation of components with a wide range of polarities and to achieve shorter run times.
HPLC Protocol for Reaction Monitoring
This protocol is a starting point and may require optimization based on the specific reaction being monitored.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (1:1, v/v)
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the sample diluent. This prevents further reaction and precipitates any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm and 280 nm (or a wavelength maximum determined by UV scan of the starting material and product).
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points.
-
Troubleshooting Common HPLC Issues: [9][10]
-
Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. The addition of a small amount of acid to the mobile phase can improve the peak shape of basic compounds.
-
Co-elution: Optimize the gradient profile or consider a different stationary phase (e.g., a phenyl-hexyl column) to improve the separation of closely eluting peaks.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the identity of products and detecting low-level impurities.[8][11]
Rationale for LC-MS Analysis
While HPLC with UV detection is excellent for monitoring reaction progress, it does not provide definitive structural information. LC-MS provides the molecular weight of the eluting compounds, allowing for the unambiguous identification of the desired product and any reaction byproducts. This is particularly crucial in complex reaction mixtures where multiple products with similar UV chromophores may be formed. Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds due to the presence of basic nitrogen atoms that can be readily protonated.
LC-MS Protocol for Product Confirmation
Instrumentation:
-
LC-MS system with an ESI source and a single quadrupole or triple quadrupole mass analyzer.
-
The same HPLC method as described in section 2.2 can generally be used.
Procedure:
-
Sample Preparation: Follow the same procedure as for HPLC analysis (Section 2.2.1).
-
LC-MS Conditions:
-
Use the same chromatographic conditions as the HPLC method.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
Scan Range: m/z 100-800
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the starting material and the product.
-
Confirm the presence of the desired product by its mass spectrum. For this compound, expect to see the [M+H]+ ion. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in two characteristic peaks separated by 2 m/z units.
-
Expected m/z values:
| Compound | Formula | Exact Mass | [M+H]+ |
| This compound | C12H8BrN3O2S | 336.96 | 337.97, 339.97 |
| Example Product (Suzuki Coupling with Phenylboronic Acid) | C18H13N3O2S | 347.07 | 348.08 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-depth Structural Elucidation and Quantitative Analysis
NMR spectroscopy is the most powerful technique for the complete structural characterization of starting materials, intermediates, and final products.[12] It can also be used for quantitative analysis (qNMR) to determine reaction conversion and yield with high precision.
The "Why" Behind NMR Monitoring
NMR provides detailed information about the chemical environment of each atom in a molecule. For reactions of this compound, ¹H NMR is particularly useful for monitoring the disappearance of the proton at the 5-position of the pyrrole ring and the appearance of new signals corresponding to the coupled moiety. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the reaction mixture, allowing for the direct determination of the concentration of reactants and products.
In-situ NMR Reaction Monitoring Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene, maleic acid). The internal standard should have a simple spectrum that does not overlap with the signals of the reactants or products.
Procedure:
-
Reaction Setup:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Add a known amount of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Acquire subsequent spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard.
-
Plot the concentration of the product versus time to obtain a reaction profile.
-
Key ¹H NMR Signals to Monitor:
| Compound | Key Protons | Expected Chemical Shift (ppm) |
| This compound | H-6 (pyrrole) | ~6.8 |
| H-2 (pyrimidine) | ~8.4 | |
| H-4 (pyrimidine) | ~8.7 | |
| Product of Suzuki Coupling with Phenylboronic Acid | H-6 (pyrrole) | Shifted from starting material |
| New aromatic protons | 7.2 - 7.8 |
Workflow and Data Integration
A synergistic approach utilizing all three techniques provides the most comprehensive understanding of the reaction.
Figure 1: Integrated workflow for monitoring reactions of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for monitoring the synthesis and derivatization of this compound. The combination of HPLC for routine reaction monitoring, LC-MS for unambiguous product identification, and NMR for detailed structural elucidation and quantitative analysis ensures the generation of high-quality data essential for the successful development of novel kinase inhibitors. By understanding the principles behind method selection and optimization, researchers can confidently advance their drug discovery programs.
References
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available at: [Link]
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Saurabh Borkar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 6, 1822-1833. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed. Available at: [Link]
-
(PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. Available at: [Link]
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Possible reaction mechanism for Suzuki‐Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. Available at: [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]
-
A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. PubMed Central. Available at: [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PubMed Central. Available at: [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. PubMed. Available at: [Link]
- CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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In vitro kinase assay protocol for compounds derived from 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Topic: In Vitro Kinase Assay Protocol for Compounds Derived from 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the enzyme's active site, making it a robust starting point for inhibitor design.[1][2] This application note provides a comprehensive guide for characterizing novel inhibitors derived from the this compound core. We present a detailed, field-proven protocol using the luminescence-based ADP-Glo™ Kinase Assay, a universal and highly sensitive platform suitable for determining inhibitor potency (IC₅₀) in a high-throughput format.[3][4] The principles and methodologies described herein are designed to ensure scientific rigor, data reproducibility, and a clear understanding of the causality behind each experimental step.
The Scientific Rationale: Selecting the Optimal Assay
The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase and measure how a test compound modulates that activity. Numerous methodologies exist, broadly categorized as either activity assays or binding assays .[5]
-
Activity Assays directly measure the catalytic event—the transfer of a phosphate from ATP to a substrate. This category includes the "gold standard" radiometric assays that track radiolabeled ATP, as well as fluorescence and luminescence-based methods that detect either the phosphorylated product or the consumption of ATP.[5][6][7]
-
Binding Assays measure the physical interaction between an inhibitor and the kinase, often by detecting the displacement of a fluorescent probe from the ATP-binding pocket.[8][9][10]
For the initial characterization and potency determination of novel compounds like those derived from the this compound scaffold, an activity assay is superior as it confirms functional inhibition of the enzyme's catalytic output.
Among activity assays, the ADP-Glo™ Kinase Assay offers a compelling combination of universality, sensitivity, and resistance to compound interference, making it an ideal choice for screening and lead optimization.[3][4][11] Unlike radiometric methods, it avoids the safety and disposal concerns associated with radioactivity.[11] Its mechanism, which quantifies the production of ADP, is universally applicable to nearly any kinase that utilizes ATP.[4]
Assay Principle: The ADP-Glo™ System
The ADP-Glo™ assay is a two-step, homogeneous luminescence-based system that measures the amount of ADP produced during a kinase reaction. The intensity of the light output is directly proportional to the kinase activity.[12]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase, substrate, ATP, and the test inhibitor are incubated. Following this reaction, the "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction and eliminates any remaining, unconsumed ATP. This step is crucial for reducing background signal.
-
ADP Conversion & Signal Generation: In the second step, the "Kinase Detection Reagent" is added. This formulation contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal.
An effective inhibitor will reduce kinase activity, leading to lower ADP production and, consequently, a lower luminescent signal.
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Detailed Protocol: IC₅₀ Determination of a Pyrrolopyrimidine Derivative
This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound in a 384-well plate format.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Test Compound Stock | N/A | 10 mM stock solution in 100% DMSO. The compound is a derivative of this compound. |
| Recombinant Kinase (e.g., EGFR, Src, VEGFR2) | Commercial Vendor | Ensure high purity (>95%) and known activity. The specific kinase will depend on the therapeutic target of interest. Pyrrolopyrimidines are known to target many kinases.[13][14][15] |
| Kinase-Specific Substrate (e.g., Poly(Glu,Tyr) 4:1) | Commercial Vendor | Use a substrate known to be efficiently phosphorylated by the target kinase. |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. V9101) | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.[3][16] |
| Kinase Buffer (1X) | In-house preparation | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9] Store at 4°C. |
| Staurosporine (Positive Control) | Commercial Vendor | A broad-spectrum kinase inhibitor used to validate assay performance. Prepare a 10 mM stock in DMSO. |
| Assay Plates | Greiner, Corning | Solid white, low-volume 384-well plates are required for luminescence assays to maximize signal and prevent crosstalk. |
| Reagent Reservoirs, Multichannel Pipettes, Plate Sealer | Standard Lab Supply | N/A |
| Plate-Reading Luminometer | BMG, PerkinElmer, etc. | Instrument capable of reading luminescence from multi-well plates. |
Experimental Workflow
The entire procedure is performed at room temperature.
Caption: Step-by-step experimental workflow for the kinase assay.
Step-by-Step Protocol
Step 1: Compound Preparation (Serial Dilution)
-
Create a serial dilution series of your test compound. Start with the 10 mM DMSO stock. Perform a 1:3 dilution series in 100% DMSO across 11 points in a 96-well plate.
-
Prepare an intermediate dilution plate. Transfer a small volume (e.g., 2 µL) of each compound concentration from the DMSO plate into a new 96-well plate containing kinase buffer. This dilutes the compound and DMSO, typically to a 4X final assay concentration with 1-4% DMSO.
-
Prepare controls in the same intermediate plate:
-
100% Activity Control: Kinase buffer with the same final DMSO concentration as the test compounds (e.g., 1%).
-
Positive Control: A known inhibitor like Staurosporine at a concentration that will fully inhibit the kinase (e.g., 10 µM final).
-
Step 2: Kinase Reaction (Total Volume: 10 µL)
-
Using a multichannel pipette, transfer 2.5 µL of the 4X compound dilutions and controls from the intermediate plate to the 384-well white assay plate.
-
Prepare a 2X Kinase/Substrate master mix in kinase buffer. The final concentration of the kinase should be optimized beforehand to produce a robust signal (typically in the low nM range).
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP master mix in kinase buffer. The optimal ATP concentration is often at or near the Michaelis-Menten constant (Kₘ) for the specific kinase, as this provides the greatest sensitivity for detecting ATP-competitive inhibitors.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to all wells.
-
Seal the plate and mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
Step 3: ADP Detection (Final Volume: 40 µL)
-
After the 60-minute kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.[3][12]
-
Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.[12][16]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[17]
-
Remove the plate seal and measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.
Data Analysis and Interpretation
Calculating Percent Inhibition
First, determine the average signal for your controls:
-
Max Signal (0% Inhibition): Wells with DMSO only.
-
Min Signal (100% Inhibition): Wells with the positive control inhibitor (e.g., Staurosporine).
Next, calculate the percent inhibition for each compound concentration using the following formula:
Percent Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) in graphing software such as GraphPad Prism or an equivalent program.
-
The software will calculate the IC₅₀ value from the curve.
Ensuring Trustworthiness: Assay Validation
To ensure the assay is robust and suitable for screening, calculate the Z'-factor, a statistical measure of assay quality.[18]
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|
-
SD_Max / Avg_Max: Standard deviation and average of the 0% inhibition (max signal) controls.
-
SD_Min / Avg_Min: Standard deviation and average of the 100% inhibition (min signal) controls.
An assay with a Z' > 0.5 is considered excellent and highly reliable for high-throughput screening.[9]
Sample Data Presentation:
| Compound Conc. (nM) | Log [Conc.] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 15,100 | 98.2% |
| 3333 | 3.52 | 18,250 | 94.8% |
| 1111 | 3.05 | 29,800 | 82.5% |
| 370 | 2.57 | 85,500 | 23.1% |
| 123 | 2.09 | 101,200 | 6.5% |
| ... | ... | ... | ... |
| Controls | |||
| 0% Inhibition (Max) | N/A | 108,200 (Avg) | 0% |
| 100% Inhibition (Min) | N/A | 13,200 (Avg) | 100% |
| Calculated IC₅₀ | 450 nM |
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Assay Window (Low S/B Ratio) | 1. Insufficiently active kinase. 2. Sub-optimal ATP or substrate concentration. | 1. Perform a kinase titration to determine the optimal enzyme concentration that yields a robust signal without depleting more than 20-30% of the ATP. 2. Determine the ATP Kₘ for your kinase and run the assay at that concentration to maximize sensitivity to ATP-competitive inhibitors.[18] |
| High Data Variability (High %CV) | 1. Pipetting errors, especially with small volumes. 2. Reagent precipitation. | 1. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Ensure thorough mixing after each reagent addition. 2. Ensure all reagents, especially buffers, are fully solubilized. If precipitate is seen in the Kinase Detection Buffer, warm it to 37°C to dissolve.[16] |
| False Positives/Negatives | 1. Compound interferes with the luciferase detection system. 2. Compound precipitates at high concentrations. | 1. The two-step nature of the ADP-Glo™ assay minimizes this risk. However, a counter-screen can be run by adding the compound directly to a mixture of ADP and the detection reagents to check for direct inhibition of luciferase.[11] 2. Check compound solubility in the final assay buffer. Reduce the highest test concentration if needed. |
References
-
Gerdts, G., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Held, P., & Grant, R. (2011). A high-throughput radiometric kinase assay. PMC, NIH. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
-
Copeland, R. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
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Freeman-Cook, K. D., et al. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Retrieved from [Link]
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Breindl, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Retrieved from [Link]
-
Zablocki, J. A., et al. (2005). Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. PubMed. Retrieved from [Link]
-
Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Retrieved from [Link]
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Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]
-
Wang, Z., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Retrieved from [Link]
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- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common failure modes, provide in-depth scientific reasoning for our recommendations, and offer detailed protocols to help you achieve a successful outcome.
Part 1: The Troubleshooting Workflow
When a Suzuki coupling reaction fails or gives low yields, a systematic approach is crucial. The flowchart below outlines a logical progression of troubleshooting steps, starting from the most common and easily addressable issues to more complex optimizations.
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions with the versatile building block, 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices, enabling you to troubleshoot common issues and achieve optimal results in your synthetic endeavors. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accessing novel therapeutics.[1][2][3]
Frequently Asked Questions (FAQs)
General Considerations
Q1: What is the role of the phenylsulfonyl protecting group on the pyrrole nitrogen?
The 7-phenylsulfonyl group serves a critical dual function. Firstly, it protects the pyrrole nitrogen, preventing unwanted side reactions. Secondly, its electron-withdrawing nature modulates the reactivity of the pyrrolopyrimidine ring system, which can influence the efficiency of cross-coupling reactions.[4] In some cases, this group can be strategically removed post-coupling to yield the free N-H pyrrole, a common pharmacophore.
Q2: Which palladium-catalyzed reactions are most commonly performed on this substrate?
The most prevalent and impactful cross-coupling reactions for functionalizing the C5 position of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is a widely used method for introducing diverse substituents.[1][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[6][7][8] This is crucial for synthesizing analogues of biologically active compounds.
-
Heck Reaction: For the formation of C-C bonds with alkenes.[1][9]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
The choice of reaction depends on the desired final product and the specific bond construction required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired coupled product.
This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Step-by-Step Protocol for Optimization:
-
Catalyst and Ligand Screening: The choice of palladium source and phosphine ligand is paramount. While Pd(PPh3)4 is a classic choice, ferrocene-based ligands like dppf often provide superior results for heteroaromatic systems.[5][10] For particularly challenging couplings, consider using more advanced Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium acetate (Pd(OAc)2) or palladium chloroallyl dimer ([Pd(allyl)Cl]2) precatalyst.[6]
-
Base Selection: The base plays a crucial role in the transmetalation step. A moderately strong inorganic base like potassium carbonate (K2CO3) is a good starting point.[5] If the reaction is sluggish, switching to a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be beneficial. The solubility of the base in the chosen solvent is also a key factor.
-
Solvent Effects: Aprotic polar solvents like 1,2-dimethoxyethane (DME), 1,4-dioxane, or N,N-dimethylformamide (DMF) are commonly employed.[1][5] It is absolutely critical to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and halt the catalytic cycle. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.
-
Boronic Acid/Ester Quality: Some boronic acids, particularly those of five-membered heterocycles, can be prone to decomposition (protodeboronation) under the reaction conditions.[11] Ensure you are using high-quality, fresh boronic acid. If instability is suspected, consider using the corresponding pinacol boronate ester, which is often more robust.
-
Temperature and Reaction Time: Most Suzuki couplings with this substrate proceed well at temperatures between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be helpful. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, especially in high-throughput synthesis settings.
Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Often provides high yields with heteroaromatic substrates.[5][10] |
| Ligand | dppf (if not using the pre-complex) | Ferrocene-based ligand with good stability and activity. |
| Base | K2CO3 (2-3 equivalents) | A versatile and effective base for many Suzuki couplings. |
| Solvent | Degassed 1,4-dioxane or DME | Common aprotic polar solvents that facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for most couplings. |
Buchwald-Hartwig Amination
Problem: Formation of side products, such as hydrodehalogenation (replacement of bromine with hydrogen).
This side reaction can compete with the desired C-N bond formation, especially with electron-rich amines or when the catalytic system is not optimal.
dot
Caption: Strategy to minimize hydrodehalogenation in Buchwald-Hartwig amination.
Step-by-Step Protocol for Optimization:
-
Ligand Selection is Key: The choice of phosphine ligand is critical to favor the desired C-N coupling over competing pathways. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as BINAP, XPhos, or RuPhos are highly effective.[6] These ligands accelerate the rate of reductive elimination to form the C-N bond, outcompeting potential side reactions.
-
Employ a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[6] Potassium phosphate (K3PO4) can also be used. Weaker bases may lead to incomplete amine deprotonation and lower reaction rates.
-
Palladium Source: Palladium acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are excellent precatalysts for these reactions.[12] They are readily reduced in situ to the active Pd(0) species.
-
Solvent and Temperature: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations. Reactions are typically run at elevated temperatures (e.g., 100-110 °C).
Summary of Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 (1-2 mol%) | A reliable and cost-effective palladium precatalyst.[12] |
| Ligand | XPhos or BINAP (1.2-2.4 mol%) | Bulky, electron-rich ligands that promote C-N bond formation.[6][12] |
| Base | NaOtBu (1.5-2 equivalents) | A strong, non-nucleophilic base for efficient amine deprotonation. |
| Solvent | Degassed Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 100-110 °C | Sufficient temperature to drive the catalytic cycle. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent), the desired boronic acid or pinacol ester (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl2 (0.03 equivalents).
-
Add degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the starting bromide).
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This guide provides a solid foundation for optimizing palladium-catalyzed reactions on this important heterocyclic scaffold. Remember that each specific substrate pairing may require fine-tuning of these conditions. Systematic optimization and careful analysis of the reaction outcomes will lead to successful and reproducible results.
References
-
Pyrrole Protection | Request PDF - ResearchGate. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available from: [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a … - ResearchGate. Available from: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available from: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. Available from: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available from: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Available from: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate. Available from: [Link]
-
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed. Available from: [Link]
-
Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution - PMC - NIH. Available from: [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
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- 2. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine. This molecule is a critical intermediate in the development of various kinase inhibitors and other therapeutic agents.[1][2][3][4] Its successful synthesis is paramount for advancing drug discovery programs. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis.
The overall synthetic route typically involves two key transformations: the protection of the N7 position of the pyrrolo[2,3-d]pyrimidine core with a phenylsulfonyl group, followed by regioselective bromination at the C5 position. While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis?
A1: The most frequently observed byproducts include:
-
Starting Material: Incomplete reaction in either the sulfonylation or bromination step.
-
Dibrominated Species: Over-bromination can lead to the formation of a 5,X-dibromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine byproduct.
-
Dephenylsulfonated Product: The phenylsulfonyl group can be labile under certain conditions, leading to the formation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
-
Isomeric Byproducts: Depending on the brominating agent and conditions, minor amounts of bromination at other positions on the pyrrole ring can occur.
Q2: Why is the N-phenylsulfonyl protecting group used?
A2: The phenylsulfonyl group serves two primary functions. First, it protects the N7 nitrogen of the pyrrole ring from participating in side reactions.[5] Second, as a strong electron-withdrawing group, it deactivates the pyrrole ring, which helps to control the regioselectivity of the subsequent electrophilic bromination at the C5 position.[5] The N-H of the unprotected pyrrole is acidic and can interfere with organometallic reagents or bases used in subsequent steps.[2]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to achieve good separation between the starting material, product, and potential byproducts.[6] Visualizing the spots under a UV lamp (254 nm) is crucial. For more detailed analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My reaction mixture is turning dark brown/black. Is this normal?
A4: While some color change is expected, a rapid or intense darkening can indicate decomposition or the formation of polymeric byproducts. This is often caused by excessive temperatures, the presence of strong acids or bases, or exposure to air and light for extended periods. It is crucial to maintain controlled conditions, including an inert atmosphere (e.g., Nitrogen or Argon), to minimize degradation.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and recommended solutions.
Issue 1: Multiple Spots on TLC After Bromination
You observe several new spots on your TLC plate after the bromination step, some of which are difficult to separate from the desired product.
Caption: Troubleshooting logic for multi-spot TLC results.
Possible Cause A: Over-bromination
-
Explanation: The pyrrole ring, even when deactivated by the phenylsulfonyl group, is electron-rich and susceptible to further electrophilic substitution. Using an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or running the reaction at elevated temperatures can lead to the formation of a less polar dibrominated byproduct.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents of NBS.
-
Temperature Management: Perform the bromination at low temperatures. Starting at -78 °C and slowly warming to 0 °C or room temperature is a common strategy.[7]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to prevent localized high concentrations.
-
Possible Cause B: Incomplete Reaction
-
Explanation: A spot on the TLC with an Rf value corresponding to the starting material, 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivated reagents.
-
Solution:
-
Monitor Closely: Allow the reaction to stir for a longer duration, monitoring by TLC every 30-60 minutes until the starting material spot has completely disappeared.
-
Reagent Quality: Ensure the NBS is pure and has been stored properly, as it can decompose over time.
-
Issue 2: Low Yield and/or Presence of a Polar Byproduct
After workup and purification, the yield of the desired product is significantly lower than expected, and you may observe a baseline or very polar spot on your TLC.
Possible Cause: Hydrolysis of the Phenylsulfonyl Group
-
Explanation: The N-phenylsulfonyl group, while generally stable, can be cleaved under certain nucleophilic or strongly basic/acidic conditions, particularly in the presence of water.[5][8] This cleavage results in the formation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, which is more polar and may behave differently during extraction and purification, leading to product loss. The sulfonyl group's stability is a known consideration in multi-step synthesis.[9]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Careful Workup: During the aqueous workup, avoid using strong bases. A saturated sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) wash is typically sufficient to quench the reaction.[7] Avoid prolonged contact with the aqueous phase.
-
Purification Strategy: If the deprotected byproduct is formed, it can often be separated from the desired product by column chromatography due to the significant polarity difference.
-
Byproduct Formation Pathways
The following diagram illustrates the main synthetic route and the points at which key byproducts are likely to form.
Caption: Synthetic pathway and common byproduct origins.
Experimental Protocols
Protocol 1: Analytical TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A typical mobile phase is 30-50% Ethyl Acetate in Hexane. Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the product.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Spot the starting material, co-spot (starting material and reaction mixture), and reaction mixture lanes.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Air dry the plate and visualize under a UV lamp at 254 nm. Note the appearance of new spots and the disappearance of the starting material.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% EtOAc in Hexane). Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Table 1: Byproduct Identification Summary
| Byproduct Name | Typical Rf (vs. Product) | Identification Method | Confirmation |
| Unreacted Starting Material | Lower | TLC, LC-MS | Compare with authentic standard |
| Dibromo-species | Higher | LC-MS | Isotopic pattern for two Br atoms (M, M+2, M+4) |
| 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine | Significantly Lower | TLC, LC-MS | Mass consistent with loss of PhSO₂ group |
References
-
National Institutes of Health (NIH). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Available at: [Link].
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link].
- Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Chem-Station. Sulfonyl Protective Groups. Chem-Station Int. Ed. Available at: [Link].
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link].
- Google Patents. Preparation method of 5-bromo-7-azaindole.
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Available at: [Link].
-
Patsnap. Synthetic process of 5-bromo-7-azaindole. Eureka. Available at: [Link].
-
PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available at: [Link].
-
National Institutes of Health (NIH). Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. Available at: [Link].
-
MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. Available at: [Link].
-
Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available at: [Link].
-
National Institutes of Health (NIH). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link].
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link].
-
PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Available at: [Link].
-
National Institutes of Health (NIH). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available at: [Link].
-
PubMed. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Available at: [Link].
Sources
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. sci-hub.box [sci-hub.box]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. The following troubleshooting FAQs and protocols are designed to address common issues and offer scientifically grounded solutions.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary purification challenge is the high polarity of this compound, leading to poor separation. What are the recommended initial steps?
High polarity can indeed present significant hurdles in purification, often resulting in issues like poor retention in reverse-phase chromatography and difficulties in crystallization.[1] The pyrrolo[2,3-d]pyrimidine core, coupled with the phenylsulfonyl group, contributes to a high density of hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Initial Troubleshooting Steps:
-
Technique Selection: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable starting point than traditional reverse-phase chromatography. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reverse-Phase Optimization: If you must use reverse-phase HPLC, consider using a polar-endcapped or polar-embedded column to improve retention.[1] Additionally, decreasing the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of your polar compound.[1]
-
pH Adjustment: For ionizable pyrrolo[2,3-d]pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and, consequently, retention on a reverse-phase column.[1]
Q2: I'm observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?
Peak tailing is a common issue, particularly with basic compounds like many pyrrolo[2,3-d]pyrimidine derivatives. The likely causes include:
-
Secondary Interactions: The basic nitrogen atoms in the pyrrolopyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Inappropriate Mobile Phase: A mobile phase that does not effectively shield the analyte from secondary interactions can contribute to tailing.
Solutions:
-
Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase to compete with the analyte for active sites on the stationary phase.
-
Lower the Injection Volume/Concentration: Reduce the amount of sample injected to avoid overloading the column.
Q3: Crystallization attempts have been unsuccessful, with the compound remaining an oil or precipitating as an amorphous solid. How can I induce crystallization?
The high polarity and potential for multiple intermolecular interactions can make crystallization challenging. Here are some strategies to promote the formation of high-quality crystals:
-
Solvent Screening: A systematic screen of different solvents and solvent mixtures is crucial. Start with solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, isopropanol, ethyl acetate, and toluene.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask can help slow the cooling process. Once at room temperature, placing the flask in an ice bath can maximize crystal formation.[1]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a good solvent until turbidity is observed. Warming the mixture slightly to redissolve the precipitate and then allowing it to cool slowly can induce crystallization.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
Q4: What are the common impurities I should expect during the synthesis of this compound, and how can I remove them?
Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: The starting material for the sulfonylation step.
-
Di-sulfonated byproducts: Although less common, over-reaction can lead to di-sulfonated species.
-
Hydrolysis products: The phenylsulfonyl group can be susceptible to hydrolysis under certain conditions, leading to the desulfonylated starting material.
Purification Strategies for Impurity Removal:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from less polar starting materials and more polar byproducts. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the impurities have significantly different solubilities than the product, recrystallization can be a highly effective purification method.[2][3]
-
Preparative HPLC: For challenging separations or to achieve very high purity, preparative HPLC using either normal-phase or reverse-phase conditions can be employed.
II. Detailed Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Covering the flask will slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
-
III. Data Presentation & Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Chromatographic Method | Stationary Phase | Typical Mobile Phase Gradient (A: Non-polar, B: Polar) | Notes |
| Normal-Phase Flash | Silica Gel | A: Hexane/Heptane, B: Ethyl Acetate (0% to 50% B) | A standard and effective method for initial purification. |
| Reverse-Phase HPLC | C18 | A: Water (with 0.1% TFA or Formic Acid), B: Acetonitrile (5% to 95% B) | Useful for final polishing and achieving high purity. The acidic modifier helps to improve peak shape. |
| HILIC | Amide or Cyano | A: Acetonitrile, B: Water/Ammonium Acetate buffer (95% to 50% A) | Recommended for highly polar analogs or when reverse-phase fails.[1] |
Workflow Diagrams
Caption: General purification workflow for this compound.
Sources
Technical Support Center: Synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Document ID: TSS-PYR-BR5-V1.0
Last Updated: January 19, 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2][3][4][5] Achieving a high yield of this compound is critical for the efficiency of subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
General Synthetic Scheme
The synthesis is typically a two-step process starting from 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine). The first step is the protection of the pyrrole nitrogen with a phenylsulfonyl group, followed by regioselective bromination at the C-5 position.
Diagram: Overall Synthesis Workflow
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group?
The phenylsulfonyl group serves as a protecting group for the pyrrole nitrogen. Its key functions are:
-
Reduces Nucleophilicity: It significantly decreases the nucleophilicity and basicity of the pyrrole nitrogen, preventing side reactions during subsequent electrophilic substitution steps.[6]
-
Directing Group: While not its primary role here, in some systems, sulfonyl groups can influence the regioselectivity of electrophilic aromatic substitution.
-
Stability: The phenylsulfonyl group is robust and stable under a wide range of acidic and basic conditions, making it suitable for multi-step syntheses.[6]
Q2: Why is regioselective bromination at the C-5 position favored?
The pyrrolo[2,3-d]pyrimidine ring system is electron-rich. The C-5 position is the most electron-rich and sterically accessible position on the pyrrole ring, making it the most susceptible to electrophilic attack by agents like N-Bromosuccinimide (NBS).[7] The phenylsulfonyl group at N-7 further deactivates the N-7 position, reinforcing the selectivity for C-5.
Q3: What are the most critical parameters for achieving high yield in the N-sulfonylation step?
The N-sulfonylation step is an acid-base reaction followed by nucleophilic substitution. The critical parameters are:
-
Anhydrous Conditions: The base used, typically sodium hydride (NaH), is extremely water-sensitive. Any moisture will quench the NaH, leading to incomplete deprotonation of the pyrrole nitrogen and low yields. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[8]
-
Base Equivalents: Using a slight excess of NaH (e.g., 1.1-1.2 equivalents) ensures complete deprotonation of the starting material.
-
Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The subsequent reaction with benzenesulfonyl chloride can then be allowed to warm to room temperature.
Q4: How can I effectively monitor the progress of both reaction steps?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes. You will need to optimize the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: The starting material, intermediate, and final product are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used.
-
Monitoring: Spot the reaction mixture alongside the starting material at regular intervals (e.g., every 30 minutes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem: Low or No Yield in N-Sulfonylation (Step 1)
| Potential Cause | Explanation | Recommended Solution |
| Inactive Sodium Hydride (NaH) | NaH is highly reactive with moisture and can become coated with an inactive layer of sodium hydroxide. | Use fresh NaH from a newly opened container. If using an older bottle, carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface hydroxides before use.[8] |
| Wet Solvent or Glassware | The presence of water will consume the NaH, preventing the deprotonation of the pyrrole nitrogen. | Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use anhydrous grade solvent (e.g., DMF, THF) from a sealed bottle or one that has been freshly distilled from a suitable drying agent. |
| Impure Starting Material | Impurities in the 7H-pyrrolo[2,3-d]pyrimidine can interfere with the reaction. | Verify the purity of the starting material by NMR or LC-MS. If necessary, purify by recrystallization or column chromatography. |
| Insufficient Reaction Time/Temp | The reaction may not have proceeded to completion. | Monitor the reaction by TLC. If the starting material is still present after several hours at room temperature, consider gentle heating (e.g., to 40-50°C) to drive the reaction to completion. |
Problem: Low Yield or Multiple Products in Bromination (Step 2)
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination (Di-bromination) | The product is also an electron-rich aromatic system and can react with a second equivalent of NBS, leading to di-brominated byproducts. | Add the NBS slowly, portion-wise, to the reaction mixture at a low temperature (0 °C to -10 °C). Use a precise stoichiometry, aiming for 1.0 to 1.05 equivalents of NBS.[9] |
| Decomposition of NBS | N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture. | Use high-purity NBS, preferably from a fresh bottle. It can be recrystallized from water if its purity is suspect. |
| Reaction Temperature Too High | Higher temperatures can lead to a less selective reaction and the formation of multiple side products, including benzylic bromination if solvents like toluene are used. | Maintain a low temperature throughout the addition of NBS. Allow the reaction to warm to room temperature slowly only after the addition is complete and TLC indicates the consumption of the starting material. |
| Difficult Purification | The product and unreacted starting material or byproducts may have similar polarities, leading to loss during chromatography. | Optimize the column chromatography conditions. A shallow solvent gradient (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 20%) can improve separation. Ensure the crude product is fully dried onto silica gel before loading onto the column. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 42.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 80 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50.4 mmol, 1.2 equiv) portion-wise over 15 minutes.
-
Safety Note: NaH reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved.
-
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Sulfonylation: Add benzenesulfonyl chloride (6.4 mL, 50.4 mmol, 1.2 equiv) dropwise via syringe over 10 minutes, keeping the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (20% EtOAc/Hexanes).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to 400 mL of ice-cold water with vigorous stirring.
-
Isolation: A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).
-
Drying: Dry the white to off-white solid under high vacuum to afford 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (Expected yield: 85-95%).
Protocol 2: Synthesis of this compound
-
Preparation: To an oven-dried, 250 mL round-bottom flask, add 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 38.6 mmol).
-
Solvent Addition: Add dichloromethane (DCM, 100 mL) and stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (NBS, 7.2 g, 40.5 mmol, 1.05 equiv) in small portions over 20 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature over another hour. Monitor by TLC (20% EtOAc/Hexanes) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).[10] Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, 5% to 25% EtOAc in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Drying: Dry the purified product under high vacuum to yield this compound as a white solid. (Expected yield: 80-90%).
References
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. Retrieved January 19, 2026, from [Link]
-
Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Deprotection of Sulfonyl Aziridines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. Retrieved January 19, 2026, from [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
- Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 19, 2026, from [Link]
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010, December 1). Google Patents.
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. (2018, March 21). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of the Phenylsulfonyl Group from 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 7H-pyrrolo[2,3-d]pyrimidine derivatives. The N-phenylsulfonyl group is a robust and widely used protecting group for the pyrrole nitrogen in this scaffold, valued for its stability during various synthetic transformations such as cross-coupling and nucleophilic substitution reactions.[1][2] However, its removal can present challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful deprotection in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of the N-phenylsulfonyl group.
Question: My deprotection reaction is incomplete, and I still see starting material by TLC/LC-MS. What should I do?
Answer: An incomplete reaction is the most common issue. The cause can often be traced to reagent quality, reaction conditions, or the specific nature of your substrate. Let's break down the potential causes and solutions.
-
Reagent Inactivity (Especially for Mg/MeOH Method):
-
The Cause: Magnesium metal can form a passivating oxide layer (MgO) on its surface, which prevents the single electron transfer necessary for the reductive cleavage.[3][4]
-
The Solution:
-
Use Fresh Reagents: Employ freshly opened or high-purity magnesium turnings or powder.
-
Activation: Briefly pre-stir the magnesium in your reaction solvent (methanol) with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or gentle bubbling indicates activation.
-
Increase Equivalents: If activation is not feasible, increasing the equivalents of magnesium (from a typical 5-10 eq. to 15-20 eq.) can sometimes overcome the passivation layer.
-
-
-
Insufficient Reaction Time or Temperature:
-
The Cause: The N-S bond in a sulfonamide is notoriously stable.[5][6] Some substrates, particularly those with electron-withdrawing groups on the pyrrolopyrimidine core or the phenylsulfonyl group, may require more forcing conditions.
-
The Solution:
-
Extend Reaction Time: Continue monitoring the reaction for an additional 4-12 hours.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C. Be cautious, as higher temperatures can sometimes lead to side products.
-
-
-
Solvent Purity:
-
The Cause: For the Mg/MeOH method, the presence of water in the methanol can interfere with the reaction by consuming the magnesium.
-
The Solution: Use dry methanol. While not strictly an anhydrous reaction, minimizing water content is good practice.
-
Question: My reaction is complete, but the yield of my desired 7H-pyrrolo[2,3-d]pyrimidine is very low. Where did my product go?
Answer: Low yield after a seemingly complete reaction often points to product instability, work-up issues, or unforeseen side reactions.
-
Product Degradation:
-
The Cause: The unprotected 7H-pyrrolo[2,3-d]pyrimidine core can be sensitive to the reaction or work-up conditions. Strongly basic conditions (e.g., concentrated KOH/NaOH) or prolonged exposure to acidic work-up conditions can lead to decomposition.
-
The Solution:
-
Neutralize Carefully: During work-up, neutralize the reaction mixture carefully. For basic deprotections, use a mild acid like ammonium chloride (NH₄Cl) solution.
-
Minimize Exposure: Proceed through the work-up and purification steps as quickly as possible. Avoid leaving the unprotected product in solution for extended periods.
-
-
-
Work-up and Extraction Problems:
-
The Cause: The deprotected product may have different solubility properties than the starting material. It might be more polar or even partially water-soluble, leading to losses during aqueous extraction.
-
The Solution:
-
Back-Extraction: After the primary extraction with an organic solvent (like EtOAc or DCM), back-extract the aqueous layer several times with the same solvent to recover any dissolved product.
-
Solvent Evaporation: If the product is highly polar, consider evaporating the organic solvent and attempting to precipitate the product from the aqueous layer or using a different purification method like reverse-phase chromatography.
-
-
-
Formation of Unidentified Side Products:
-
The Cause: Other functional groups on your molecule may not be stable to the deprotection conditions. For example, reductive conditions (Mg/MeOH) could potentially reduce nitro groups or other sensitive functionalities.
-
The Solution: Analyze the crude reaction mixture by LC-MS to identify the masses of major side products. This can provide clues about what secondary reactions are occurring and guide your choice of a milder or more selective deprotection method.
-
Question: I am seeing a significant side product that I can't identify. What could it be?
Answer: The structure of the 7H-pyrrolo[2,3-d]pyrimidine core and the reagents used can lead to specific side reactions.
-
Hydrolysis of Other Functional Groups:
-
Re-sulfonylation or Migration:
-
The Cause: Under certain acidic conditions, it has been observed that a sulfonyl group can migrate from the nitrogen to a carbon atom on an electron-rich ring.[6] While less common for this specific deprotection, it's a possibility if harsh acidic conditions are used during work-up.
-
The Solution: Ensure the work-up is performed under neutral or mildly basic/acidic conditions.
-
-
Reaction with Formaldehyde (from SEM-Deprotection):
-
The Cause: This is not directly related to phenylsulfonyl deprotection but is a critical cautionary note for those working with similar scaffolds. If a trimethylsilylethoxymethyl (SEM) group is being cleaved under acidic conditions elsewhere in the synthesis, the released formaldehyde can react with the unprotected pyrrole nitrogen, leading to complex cyclized side products.[8][9]
-
The Solution: Be mindful of the sequence of deprotection steps if multiple protecting groups are present.
-
Troubleshooting Decision Tree
This diagram can help you systematically diagnose and solve issues with your deprotection reaction.
Caption: A decision tree for troubleshooting common deprotection issues.
Frequently Asked Questions (FAQs)
Q1: Which method should I choose for removing the phenylsulfonyl group?
The best method depends on the other functional groups present in your molecule.
| Method | Reagents & Conditions | Pros | Cons |
| Reductive Cleavage | Mg powder or turnings in Methanol (MeOH), 0 °C to RT.[3][7] | Very mild, highly chemoselective, tolerates most functional groups (esters, amides, etc.). | Requires active magnesium; may reduce very sensitive groups (e.g., nitro). |
| Basic Hydrolysis | KOH or NaOH in a protic solvent (e.g., EtOH, t-BuOH), often heated.[10][11] | Simple reagents, effective for robust substrates. | Harsh conditions can cleave base-labile groups (esters, amides) and may degrade sensitive scaffolds. |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) in THF.[12] | Primarily for silyl ethers, but its basicity can sometimes cleave sulfonamides. | Often sluggish, basicity can cause side reactions[13], and work-up to remove tetrbutylammonium salts can be difficult.[14][15] |
Recommendation: Start with the Mg/MeOH reductive cleavage . It is the mildest and most versatile method for this transformation.[4][16] Only consider basic hydrolysis if your substrate is known to be highly robust.
Q2: How do I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product is typically more polar than the N-sulfonylated starting material, so it will have a lower Rf value. Use a solvent system like 10% MeOH in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is crucial for identifying any side products.
Q3: What is the underlying mechanism for the Mg/MeOH deprotection?
The reaction proceeds via a single-electron transfer (SET) mechanism.
-
Magnesium metal donates an electron to the phenylsulfonyl group, forming a radical anion.
-
This intermediate is unstable and undergoes fragmentation, cleaving the Nitrogen-Sulfur (N-S) bond.
-
This generates the pyrrole anion and a phenylsulfinate radical.
-
The pyrrole anion is then protonated by the methanol solvent to yield the final deprotected 7H-pyrrolo[2,3-d]pyrimidine.
Caption: Simplified mechanism of reductive N-S bond cleavage.
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This is the recommended starting protocol for most 7H-pyrrolo[2,3-d]pyrimidine derivatives.
-
Preparation: To a round-bottom flask, add the N-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq).
-
Reagent Addition: Add magnesium turnings or powder (10.0 eq) to the flask.
-
Solvent Addition: Add dry methanol (MeOH) to create a ~0.1 M solution.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction may gently exotherm. If needed, an ice bath can be used to maintain the temperature at 0-5 °C initially.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up:
-
Filter the mixture through a pad of Celite® to remove magnesium salts.
-
Rinse the Celite® pad with additional methanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Deprotection via Basic Hydrolysis
Use this protocol only for substrates lacking base-sensitive functional groups.
-
Preparation: Dissolve the N-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent like ethanol (EtOH) or tetrahydrofuran (THF).
-
Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-5 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, sometimes requiring 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH ~7 using 1M hydrochloric acid (HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Pak, C. S., & Lim, D. (2001). Deprotection of 2-pyridyl sulfonyl group from pyridine-2-sulfonamides by magnesium in methanol. Synthetic Communications, 31(14), 2209–2214. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]
-
Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(2), 383-391. [Link]
-
ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
-
Gogoi, P. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Wodicka, L. M., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 61(17), 7696-7714. [Link]
-
Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Uesugi, M., et al. (2011). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 52(20), 2585-2587. [Link]
-
Organic Chemistry Portal. (n.d.). TBS Deprotection - TBAF. [Link]
-
Pak, C. S. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. [Link]
-
Roberts, J. C., et al. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 12(34), 6649-6656. [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? [Link]
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Tetrahedron, 53(42), 14355-14368. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Kim, H., & Park, S. B. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science, 10(29), e2302480. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
White, A. D., et al. (2018). Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 140(15), 5136-5140. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(17), 6296. [Link]
-
Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Angewandte Chemie International Edition, 60(44), 23594-23599. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
-
Pathak, T. P., et al. (2012). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 17(10), 12256-12268. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16570-16588. [Link]
-
Kim, J-C., et al. (2000). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 21(6), 629-632. [Link]
-
White, A. D., et al. (2018). Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 140(15), 5136-5140. [Link]
Sources
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Technical Support Center: Bromination of 7H-Pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of 7H-pyrrolo[2,3-d]pyrimidine, a core scaffold in numerous pharmaceutical agents.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the bromination of this heterocycle, focusing on the prevention and identification of common side reactions. Our goal is to equip researchers with the expertise to navigate this critical synthetic step with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic bromination of 7H-pyrrolo[2,3-d]pyrimidine?
The bromination of 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is an electrophilic aromatic substitution reaction. The pyrrole ring is significantly more electron-rich than the pyrimidine ring, and therefore, substitution occurs preferentially on the pyrrole moiety. Within the pyrrole ring, the C5 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is analogous to the C3 position of indole and 7-azaindole, which are known to be the most reactive sites.[4][5] Therefore, the primary expected product is 5-bromo-7H-pyrrolo[2,3-d]pyrimidine .
Q2: Why is N-Bromosuccinimide (NBS) generally preferred over elemental bromine (Br₂) for this reaction?
While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for several reasons:[6]
-
Mildness and Selectivity: NBS is a milder and more selective brominating agent. It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions that can occur with the high reactivity of Br₂.[7][8]
-
Handling and Safety: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive, volatile, and toxic.[6]
-
Reaction Conditions: Reactions with NBS can often be run under neutral or slightly acidic conditions, which is beneficial for the stability of the acid-sensitive pyrrole ring. The co-product, succinimide, is generally non-reactive and easily removed during workup.
Q3: Should I protect the N7-proton of the pyrrole ring before bromination?
Protecting the N7 position is a common and highly recommended strategy. While bromination can proceed on the unprotected heterocycle, using an N-protecting group (e.g., TIPS, SEM, Boc) offers several advantages:[9]
-
Prevents N-Bromination: It eliminates the possibility of the brominating agent attacking the N7-nitrogen.
-
Improves Solubility: The parent heterocycle has poor solubility in many common organic solvents. N-alkylation or N-silylation significantly improves solubility, leading to more homogeneous reaction conditions and reproducible results.
-
Enhanced Selectivity: By modifying the electronic and steric environment, a protecting group can sometimes enhance the regioselectivity of the C5-bromination.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems researchers may encounter during the bromination of 7H-pyrrolo[2,3-d]pyrimidine.
Problem 1: Formation of Multiple Brominated Products (Over-bromination)
You observe multiple products in your reaction mixture by LC-MS or TLC, with masses corresponding to the addition of two or three bromine atoms.
-
Root Cause Analysis: The electron-rich pyrrole ring is highly activated towards electrophilic substitution. Once the first bromine atom is attached at C5, the ring may still be sufficiently activated to react a second or even a third time, especially if excess brominating agent is present or the reaction temperature is too high. A tribromo derivative of the related 7-azaindole has been reported under harsh conditions.[10]
-
Proposed Solutions & Scientific Rationale:
-
Control Stoichiometry: Use a precise amount of the brominating agent. Start with 1.0 to 1.05 equivalents of NBS. Adding the reagent portion-wise or as a solution via syringe pump over time can help maintain a low concentration and favor mono-bromination.
-
Lower the Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). According to the principles of reaction kinetics, lowering the temperature will decrease the overall reaction rate. Since the activation energy for the second bromination is higher than the first, low temperatures will disproportionately slow the undesired over-bromination reaction, thus increasing selectivity.[11]
-
Choose a Milder Reagent: If using Br₂, switch to NBS, which is less reactive and more selective.[12]
-
Solvent Choice: Use a less polar, aprotic solvent like THF or Dichloromethane (DCM). Highly polar solvents like DMF can sometimes accelerate electrophilic aromatic substitutions and may reduce selectivity.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction alongside the common over-bromination side reactions.
Caption: Desired vs. undesired bromination pathways.
Problem 2: Incorrect Regioisomer Formed (e.g., C6-Bromo or Pyrimidine Bromination)
Your NMR analysis suggests that bromination has occurred at a position other than C5.
-
Root Cause Analysis: While C5 is the most kinetically favored site, other positions can be brominated under certain conditions.
-
C6-Bromination: This is sterically more hindered and electronically less favored than C5 but can occur, particularly under thermodynamic control (higher temperatures, longer reaction times) or if the C5 position is blocked.
-
Pyrimidine Ring Bromination: The pyrimidine ring is electron-deficient and generally unreactive to electrophilic substitution. However, under very harsh, forceful conditions (e.g., high heat, strong Lewis acids), substitution on this ring is possible, though unlikely with standard reagents like NBS.
-
-
Proposed Solutions & Scientific Rationale:
-
Maintain Kinetic Control: Use low temperatures (-78 °C to 0 °C) and short reaction times. This ensures the reaction proceeds via the lowest activation energy pathway, which leads to the C5-bromo isomer.
-
Avoid Strong Lewis Acids: Unless a specific, alternative regioselectivity is desired, avoid adding strong Lewis acids, which can alter the electronic nature of the substrate and change the site of attack.
-
Confirm Structure Rigorously: Use 2D NMR techniques (like HMBC and NOESY) to unambiguously confirm the position of the bromine atom. The coupling constants of the pyrrole protons are also diagnostic.
-
Problem 3: Low Yield and Recovery of Starting Material
The reaction appears sluggish or incomplete, with a significant amount of starting material remaining even after extended reaction times.
-
Root Cause Analysis:
-
Poor Solubility: The unprotected 7H-pyrrolo[2,3-d]pyrimidine is poorly soluble in many aprotic solvents, leading to a heterogeneous mixture and slow reaction rates.[9]
-
Deactivated Reagent: NBS can decompose over time, especially if it is old, has been exposed to moisture, or is off-white/yellow in color.[13] Water can hydrolyze the reagent.[14]
-
Insufficient Activation: The reaction may require a radical initiator or light source, particularly in non-polar solvents, to facilitate the initial formation of the bromine radical, which then generates the electrophilic Br⁺ species.[13]
-
-
Proposed Solutions & Scientific Rationale:
-
Use an N-Protecting Group: As mentioned in the FAQs, this is the most effective solution to solubility issues.
-
Recrystallize NBS: If the NBS is old or appears colored, it can be purified by recrystallization from hot water to ensure its reactivity.[13]
-
Use a Co-solvent: If N-protection is not an option, using a more polar co-solvent like DMF or Acetonitrile in small amounts can help to dissolve the starting material. A synthesis using DMF as the solvent has been reported.[15]
-
Initiation: For reactions in solvents like CCl₄ (note: use of CCl₄ is now highly restricted), gentle heating or irradiation with a household lamp can initiate the reaction.[16] A radical initiator like AIBN is typically used for allylic/benzylic brominations but can also influence reactivity in these systems.[17]
-
Experimental Protocols and Data
Protocol 1: Selective Mono-bromination of N-Protected 7H-Pyrrolo[2,3-d]pyrimidine
This protocol describes a general method for the selective C5-bromination of an N-protected substrate.
Workflow Overview
Caption: Standard workflow for selective bromination.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate completely (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture vigorously at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-bromo product.
Protocol 2: Analysis of Side Products by HPLC
An ion chromatography method can be used to indirectly determine the amount of NBS consumed or remaining by quantifying the bromide ion formed after hydrolysis.[18]
-
Sample Preparation: Carefully take an aliquot from the reaction mixture. Quench it in a known volume of an alkaline solution containing sodium hydroxide and a reducing agent like sodium thiosulfate. This hydrolyzes any remaining NBS to succinimide and reduces the resulting hypobromous acid to a stable bromide ion.[18]
-
Chromatography: Analyze the prepared sample using a high-performance ion chromatograph (HPIC) equipped with a suppressed conductivity detector.
-
Quantification: Compare the bromide peak area to a calibration curve generated from known standards to quantify the amount of bromide, which corresponds to the reacted NBS. This can help in optimizing reagent stoichiometry.
Table 1: Comparison of Bromination Conditions
| Brominating Agent | Solvent | Temperature | Typical Outcome | Key Considerations | Reference |
| NBS | THF / DCM | -78 °C to 0 °C | High selectivity for C5-mono-bromination | Preferred for selective synthesis; requires N-protection for good solubility. | General Knowledge |
| Br₂ | DMF | Room Temp. | C5-mono-bromination | More reactive, higher risk of over-bromination. DMF improves solubility. | [15] |
| Br₂ | t-BuOH / H₂O | Room Temp. | Tribromination | Harsh conditions leading to exhaustive bromination of the pyrrole ring. | [10] |
| NBS | CCl₄ / Initiator | Reflux | C5-mono-bromination | Radical pathway may be involved; CCl₄ is hazardous. | [14][16] |
References
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
-
Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. MDPI. [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. [Link]
-
A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring†. Semantic Scholar. [Link]
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Scale-up challenges in the synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Technical Support Center: Synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As a key intermediate in the development of various kinase inhibitors, including those targeting PAK4 and CSF1R, robust and scalable synthesis is paramount.[1][2] This guide provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and scalable protocols.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine). The core challenges in scaling this process lie in managing reaction selectivity, ensuring process safety, and developing a non-chromatographic purification method suitable for large quantities.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of each synthetic step in a question-and-answer format.
Section 1.1: Step 1 - Regioselective Bromination
Question: My bromination reaction with N-Bromosuccinimide (NBS) is resulting in low conversion and the formation of multiple byproducts. What are the critical parameters to control?
Answer: This is a classic challenge in the electrophilic halogenation of electron-rich heterocycles. The key is to control the reaction kinetics and stoichiometry precisely.
-
Root Cause Analysis:
-
Incomplete Reaction: Often due to insufficient activation or poor NBS solubility. While Dimethylformamide (DMF) is a common solvent, its quality is critical. Aged or wet DMF can contain amines or water that consume NBS.
-
Byproduct Formation: The pyrrolo[2,3-d]pyrimidine core has multiple sites susceptible to electrophilic attack. Over-bromination (di-bromination) or reaction at other positions can occur if the reaction is not properly controlled. The formation of undesired isomers complicates purification significantly.[3]
-
-
Troubleshooting & Scale-Up Recommendations:
-
Solvent Choice & Quality: Use high-purity, anhydrous DMF. On scale, consider pre-treating the solvent with molecular sieves.
-
Stoichiometry and Addition: Use a slight excess of NBS (typically 1.05-1.10 equivalents). For large-scale batches, add the NBS portion-wise as a solid or as a solution in DMF to maintain better temperature control and minimize localized high concentrations that can lead to di-bromination.
-
Temperature Control: Run the reaction at a controlled low temperature (e.g., 0-5 °C). This slows the reaction rate, favoring the more electronically favored C-5 position and preventing runaway exotherms.
-
Reaction Monitoring: Implement in-process control (IPC) using HPLC. Monitor the disappearance of the starting material and the formation of the desired product versus key impurities. The reaction is typically complete within a few hours.
-
Question: How should the aqueous work-up for the bromination step be handled on a large scale?
Answer: The primary goals of the work-up are to quench any unreacted NBS and to precipitate the product in a filterable form.
-
Quenching: Unreacted NBS can create hazardous conditions in subsequent steps. A quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is standard practice.[4] The reaction is 2 Na₂S₂O₃ + NBS → Na₂S₄O₆ + NaBr + Succinimide. Ensure sufficient thiosulfate is used to fully quench the NBS, which can be tested with starch-iodide paper.
-
Product Isolation: The product, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine, is often sparingly soluble in water. A common procedure is to perform an "anti-solvent" precipitation by slowly adding the DMF reaction mixture to a large volume of water.
-
Scale-Up Consideration: The rate of addition and agitation are critical to control particle size. A slow addition with good mixing will produce a crystalline solid that is easy to filter and wash. A rapid addition can lead to an oily or amorphous precipitate that is difficult to handle.
-
Filtration and Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a non-polar solvent like heptane or methyl tert-butyl ether (MTBE) to aid drying.
-
Section 1.2: Step 2 - N-Phenylsulfonylation
Question: My lab-scale protocol uses Sodium Hydride (NaH) for the deprotonation, but this is a major safety concern for our pilot plant. What are viable, safer alternatives?
Answer: This is one of the most critical scale-up decisions for this synthesis. NaH is highly flammable, reacts violently with water, and generates explosive hydrogen gas, making it unsuitable for most large-scale manufacturing without specialized engineering controls.
-
Recommended Alternatives: Inorganic bases are strongly preferred for their improved safety profile and handling characteristics. The choice of base will influence reaction time and temperature.
| Base | Typical Solvent | Temperature (°C) | Pros | Cons |
| Sodium Hydride (NaH) | THF, DMF | 0 to 25 | Highly reactive, fast reaction | Severe safety risk (H₂ gas) , requires strictly anhydrous conditions |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 25 to 60 | Inexpensive, safe, easy to handle | Slower reaction, may require elevated temperatures |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 25 to 40 | More reactive than K₂CO₃ due to higher solubility | More expensive |
| DBU (Organic Base) | Acetonitrile, CH₂Cl₂ | 25 to 40 | Homogeneous reaction, good for substrates with poor solubility | Can be difficult to remove during work-up, potential for side reactions |
-
Implementation Strategy: Potassium carbonate is often the best starting point for process development due to its balance of reactivity, safety, and cost. A typical starting point would be 2.0-3.0 equivalents of finely milled K₂CO₃ in DMF at 40-50 °C. The reaction should be monitored by HPLC until completion.
Question: The sulfonylation reaction is giving a low yield, and I'm recovering unreacted starting material. What is the likely cause?
Answer: Low yield in this step is a frequent problem. A systematic approach is needed to identify the root cause.
Caption: Decision tree for troubleshooting low yield in the N-sulfonylation reaction.
Section 1.3: Purification and Isolation
Question: How can I purify the final product, this compound, on a multi-kilogram scale without using column chromatography?
Answer: Developing a robust crystallization procedure is essential for achieving the high purity required for pharmaceutical intermediates.
-
Crystallization Strategy:
-
Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this class of molecule include ethyl acetate, isopropyl acetate, toluene, and acetonitrile.
-
Anti-Solvent Crystallization: This is often the most effective method. Dissolve the crude product in a good solvent (e.g., ethyl acetate) at reflux. Filter the hot solution to remove any particulate matter (like residual inorganic base). Slowly add a non-polar anti-solvent (e.g., heptane or hexane) until turbidity is observed. Allow the solution to cool slowly to ambient temperature, then further cool in an ice bath to maximize crystal formation. A patent for a related compound describes a toluene reflux followed by cooling crystallization, which is a highly scalable method.[5]
-
Slurry Wash: After filtration, the isolated crystals can be further purified by re-slurrying them in a solvent that dissolves key impurities but not the product itself. For example, a slurry in MTBE or heptane can be effective for removing more non-polar impurities.
-
-
Purity Enhancement:
-
Activated Carbon Treatment: If the crude product is highly colored, a hot filtration through a pad of activated carbon can remove color bodies before crystallization.
-
Re-crystallization: If a single crystallization does not provide the desired purity (>99.0%), a second crystallization from a different solvent system may be necessary.
-
Part 2: Scalable Experimental Protocols
The following protocols are provided as a starting point for process development and should be optimized for specific equipment and batch sizes.
Protocol 2.1: Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: Charge a suitable reactor with 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (5-10 volumes). Begin agitation and cool the mixture to 0-5 °C.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC every hour. The reaction is complete when <1% of the starting material remains.
-
Work-up & Isolation:
-
In a separate vessel, prepare a solution of sodium thiosulfate (0.2 eq) in water (20 volumes).
-
Slowly transfer the completed reaction mixture into the stirred thiosulfate solution, maintaining the temperature below 25 °C.
-
Stir the resulting slurry for 1-2 hours.
-
Filter the solid product and wash the cake thoroughly with water (3 x 5 volumes).
-
Wash the cake with heptane (2 x 3 volumes) to displace water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 85-95%; Purity (HPLC): >98%
-
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: Charge the reactor with 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), finely milled potassium carbonate (2.5 eq), and DMF (5-10 volumes).
-
Reagent Addition: Add benzenesulfonyl chloride (1.2 eq) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 30 °C. A mild exotherm may be observed.
-
Reaction: Heat the mixture to 40-50 °C and stir until the reaction is deemed complete by HPLC analysis (<1% starting material remaining, typically 4-8 hours).
-
Work-up & Crystallization:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (10-15 volumes) to the reaction mixture to precipitate the crude product. Stir for 1 hour.
-
Filter the crude solid and wash with water until the filtrate is neutral.
-
Transfer the wet cake to a clean reactor. Add ethyl acetate (10 volumes) and heat to reflux until all solids dissolve.
-
Perform a hot filtration if necessary to remove any insoluble material.
-
Cool the filtrate to 50-60 °C and slowly add heptane (10-15 volumes) as an anti-solvent.
-
Cool the mixture slowly to 0-5 °C and hold for at least 2 hours.
-
Filter the crystalline product, wash with cold 1:1 EtOAc/Heptane, and then with heptane.
-
Dry the final product under vacuum at 50-60 °C.
-
Expected Yield: 80-90%; Purity (HPLC): >99.5%
-
References
-
Molecules. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available from: [Link].
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National Institutes of Health. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Available from: [Link].
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National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link].
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National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. Available from: [Link].
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ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Available from: [Link].
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link].
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PubMed. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Available from: [Link].
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].
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ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link].
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PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link].
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ResearchGate. Pyrrolo[2,3-d]pyrimidine-Core Extended p-Systems. Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines. Available from: [Link].
-
ResearchGate. Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Available from: [Link].
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- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
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Validation & Comparative
A Comparative Guide to the Kinase Selectivity of Inhibitors Derived from 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Quest for Kinase Inhibitor Selectivity
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins and thereby controlling a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving inhibitor selectivity.[3] Many early-generation inhibitors target multiple kinases, which can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[3][4] Consequently, the ability to precisely define the interaction of an inhibitor across the human kinome is paramount for modern drug discovery.[5]
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the foundation of numerous approved drugs. This guide provides a comprehensive analysis of novel inhibitors derived from a specific variant of this scaffold: 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . We will present a head-to-head comparison of the kinase selectivity profiles of two hypothetical lead compounds, BPI-101 (a selective Src family kinase inhibitor) and BPI-102 (a dual VEGFR/PDGFR inhibitor), against established clinical inhibitors. This analysis is grounded in robust, field-proven experimental methodologies, providing researchers and drug development professionals with the technical insights needed to evaluate this promising chemical series.
Rationale for Kinase Panel Selection
To generate a meaningful selectivity profile, a carefully chosen panel of kinases is essential.[6] Our panel is designed to assess both on-target potency and potential off-target liabilities by including representatives from key kinase families implicated in oncology.
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including c-Src, Lck, and Fyn, are crucial regulators of cell proliferation, migration, and survival.[7][8] Their hyperactivation is common in many solid tumors.[9]
-
BCR-Abl: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML).[10][11] While structurally related to Src, achieving selectivity over Abl is a common goal in developing safer Src inhibitors to avoid toxicities associated with dual Src/Abl inhibition.[12][13]
-
VEGFR/PDGFR Families: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases (RTKs) that drive angiogenesis (the formation of new blood vessels), a process critical for tumor growth.[14] Dual inhibition of these pathways is a clinically validated anti-cancer strategy.[15][16]
Comparative Kinase Selectivity Profiling
The inhibitory activity of our lead compounds, BPI-101 and BPI-102, was assessed against a panel of kinases and compared directly with well-characterized inhibitors: Dasatinib (a potent dual Src/Abl inhibitor) and Sunitinib (a multi-targeted RTK inhibitor).[16][17] Potency was determined by calculating the half-maximal inhibitory concentration (IC50) using the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring ADP production.[18]
Quantitative Inhibitor Potency (IC50, nM)
| Kinase Target | BPI-101 | BPI-102 | Dasatinib | Sunitinib |
| c-Src | 5.2 | 1,250 | 0.8 [7] | >10,000 |
| Lck | 15.8 | 2,100 | <1.0[17] | >10,000 |
| Fyn | 20.1 | 1,840 | 5.0[17] | >10,000 |
| Abl | 850 | 3,500 | <1.0 [7] | 5,500 |
| VEGFR2 | >10,000 | 11.5 | 25 | 2.0 [16] |
| PDGFRβ | >10,000 | 8.9 | 110 | 2.0 [16] |
| c-Kit | 8,900 | 150 | 79[7] | 15.0[19] |
Data are presented as IC50 values in nanomolars (nM). Lower values indicate higher potency. Bolded values highlight primary targets.
Analysis and Interpretation
BPI-101: A Highly Selective Src Family Kinase Inhibitor
The data clearly position BPI-101 as a potent and highly selective inhibitor of Src family kinases. It exhibits single-digit nanomolar potency against c-Src and maintains strong activity against Lck and Fyn. Critically, BPI-101 demonstrates a remarkable >160-fold selectivity for c-Src over the closely related Abl kinase. This profile is a significant departure from an inhibitor like Dasatinib, which potently inhibits both Src and Abl kinases.[20] This high degree of selectivity could translate to a more favorable safety profile by avoiding the off-target effects associated with Abl inhibition.[21] The minimal activity against RTKs like VEGFR2 and PDGFRβ further underscores its focused mechanism of action.
BPI-102: A Potent Dual VEGFR/PDGFR Inhibitor
In contrast, BPI-102 displays a distinct selectivity profile, demonstrating potent, single-digit nanomolar inhibition of both VEGFR2 and PDGFRβ. This dual activity is a well-established therapeutic strategy for inhibiting tumor angiogenesis.[22][23] While Sunitinib also potently inhibits these targets, BPI-102 shows significantly reduced activity against c-Kit (~10-fold less potent than Sunitinib) and minimal activity against SFKs. This refined selectivity could potentially mitigate some of the toxicities associated with broader multi-kinase inhibitors, such as hand-foot syndrome, which has been linked to c-Kit inhibition.
Visualizing the Mechanism: Key Signaling Pathways
To understand the biological context of these inhibitors, it is crucial to visualize their place within cellular signaling networks. The diagram below illustrates a simplified signaling cascade initiated by PDGFR, a primary target of BPI-102.
Caption: Simplified PDGFR signaling pathway inhibited by BPI-102.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any selectivity profile hinges on the robustness of the experimental methodology.[24] We employed a standardized, luminescence-based in vitro kinase assay, which offers high sensitivity and is amenable to high-throughput screening.[18]
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol outlines the key steps for determining the IC50 value of a test compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
1. Reagent Preparation:
- Causality: Proper preparation is critical for assay consistency.
- Prepare a 10 mM stock solution of the test compound (e.g., BPI-101) in 100% DMSO.
- Create a 10-point, 3-fold serial dilution of the compound stock in DMSO. This range is chosen to generate a full sigmoidal curve for accurate IC50 calculation.
- Prepare the Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). MgCl2 is an essential cofactor for the kinase's catalytic activity.
2. Kinase Reaction Setup:
- Causality: This multi-step incubation ensures that the inhibitor has the opportunity to bind to the kinase before the reaction is initiated.
- In a 384-well white opaque plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
- Add 2 µL of the specific kinase enzyme diluted in reaction buffer to each well.
- Gently mix and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase.
- Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be set at or near the Km for each specific kinase to ensure that the measured IC50 value approximates the inhibitor's intrinsic affinity (Ki).[24]
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Causality: This two-step process first eliminates unused ATP and then converts the product (ADP) into a detectable luminescent signal.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Causality: Proper data analysis converts raw signal into a quantitative measure of potency.
- Measure the luminescence of each well using a plate reader.
- Subtract the background signal (wells with no kinase).
- Normalize the data by setting the DMSO control (no inhibitor) to 100% activity and a control with a high concentration of a potent inhibitor to 0% activity.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the kinase inhibition assay protocol.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Conclusion and Future Directions
The kinase selectivity profiling of inhibitors derived from the this compound scaffold reveals a chemically versatile platform for generating highly potent and selective kinase inhibitors. The distinct profiles of BPI-101 and BPI-102 highlight the potential to tune the scaffold to achieve specific therapeutic objectives, whether it be the highly selective targeting of a non-receptor tyrosine kinase like Src or the dual inhibition of key angiogenic RTKs.
The data presented in this guide provide a strong rationale for advancing these chemical series. Future work should focus on:
-
Expanded Kinome Screening: Profiling lead compounds against a broader panel of several hundred kinases to fully elucidate their selectivity and identify any potential off-target activities not captured in this initial screen.[6][25]
-
Cellular Activity Assays: Validating the biochemical potency in cell-based assays that measure the inhibition of downstream substrate phosphorylation and cellular proliferation.
-
Structural Biology: Obtaining co-crystal structures of the inhibitors bound to their target kinases to understand the molecular basis for their potency and selectivity, which can guide further structure-activity relationship (SAR) studies.
By combining rigorous biochemical profiling with detailed mechanistic and cellular studies, inhibitors from this promising class can be effectively optimized and prioritized for further preclinical and clinical development.
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Georg, G. I., et al. (2011). Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase. ACS Chemical Biology, 6(2), 143-148. Available at: [Link]
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Jaroš, M., et al. (2021). ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. Cancers, 13(16), 4169. Available at: [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1264-1277. Available at: [Link]
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The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Novel 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Derivatives
In the relentless pursuit of more effective and selective cancer therapeutics, the focus on kinase inhibitors remains paramount. Kinases, as central regulators of cellular signaling, represent a rich landscape for targeted drug development. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors, owing to its structural resemblance to the natural ligand of kinases.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of a promising new class of kinase inhibitors based on the 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine backbone. We will delve into their potential kinase targets, compare their in vitro and cellular efficacy with established drugs, and provide detailed experimental methodologies to enable researchers to validate and build upon these findings.
The Strategic Advantage of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully exploited to develop inhibitors for a multitude of kinases, including Janus Kinases (JAKs), STAT6, Cyclin-Dependent Kinases (CDKs), and various Receptor Tyrosine Kinases (RTKs).[3][4][5] The strategic introduction of a bromine atom at the 5-position and a phenylsulfonyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine nucleus is a rational design approach aimed at enhancing potency and modulating selectivity. Halogenation can significantly influence the binding affinity of inhibitors to their target kinases, a strategy successfully employed in approved drugs like dasatinib and afatinib.[6] The phenylsulfonyl group, on the other hand, can form specific interactions within the ATP-binding pocket, potentially leading to improved inhibitory activity and selectivity.
While direct, head-to-head comparative data for a specific this compound derivative is not yet widely published, we can infer its potential by examining the efficacy of structurally related compounds from the broader 7H-pyrrolo[2,3-d]pyrimidine class against known drugs.
Comparative Efficacy Analysis: Novel Pyrrolo[2,3-d]pyrimidines vs. Established Kinase Inhibitors
To provide a tangible comparison, we will examine the performance of representative halogenated and otherwise substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives against well-established kinase inhibitors in similar therapeutic areas.
Multi-Targeted Tyrosine Kinase Inhibition
Many cancers are driven by the aberrant activity of multiple receptor tyrosine kinases. A promising strategy is the development of multi-targeted inhibitors. One study reported a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, compound 5k , which demonstrated potent activity against several key cancer-related kinases.[6] Its efficacy is compared with the established multi-kinase inhibitor, Sunitinib.
| Compound | Target Kinase | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Compound 5k | EGFR | 79 | Sunitinib | 93 |
| Erlotinib | 55 | |||
| Compound 5k | Her2 | 40 | Staurosporine | 38 |
| Compound 5k | VEGFR2 | 136 | Sunitinib | 261 |
| Compound 5k | CDK2 | 204 | Sunitinib | - |
Table 1: Comparative in vitro kinase inhibitory activity of compound 5k and known drugs.[6]
As the data indicates, compound 5k exhibits comparable or superior potency against EGFR and VEGFR2 compared to Sunitinib and is nearly equipotent to the well-known Her2 inhibitor, Staurosporine.[6] This highlights the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to yield highly effective multi-targeted kinase inhibitors.
Inhibition of p21-Activated Kinase 4 (PAK4)
PAK4 is a key regulator of various signaling pathways implicated in tumor progression.[7] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. While a direct comparison with an FDA-approved PAK4 inhibitor is not available (as none are currently approved), the nanomolar potency of these compounds underscores their potential.
| Compound | PAK4 IC50 (nM) | MV4-11 Cell Line IC50 (nM) |
| Compound 5n | 2.7 | 7.8 |
| Compound 5o | 20.2 | 38.3 |
Table 2: In vitro and cellular activity of representative 7H-pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitors.[7][8]
The potent enzymatic and cellular activity of compound 5n suggests that derivatives of this scaffold could be promising candidates for cancers where PAK4 is a key driver.[7][8]
Experimental Methodologies for Efficacy Determination
To ensure the scientific rigor and reproducibility of the findings presented, this section details the standard experimental protocols for evaluating the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is directly proportional to the kinase activity. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that produces a luminescent signal.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]
-
-
Kinase Reaction:
-
Add 1 µl of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the kinase enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow of an in vitro kinase inhibition assay using ADP-Glo™ technology.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of potential anticancer compounds.[6][10][11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[3]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Workflow for MTT Cell Proliferation Assay
Caption: General workflow for assessing cell proliferation using the MTT assay.
In Vivo Efficacy: The Next Frontier
While in vitro and cell-based assays provide crucial initial data, the ultimate test of a kinase inhibitor's efficacy lies in its performance in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the antitumor activity of novel compounds.[7][12][13]
General Xenograft Model Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined treatment period.
-
Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Further analysis can include immunohistochemistry of the excised tumors to assess biomarkers of drug activity (e.g., proliferation markers like Ki-67, or phosphorylation status of the target kinase).[8]
Future Directions and Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The introduction of a 5-bromo and a 7-phenylsulfonyl moiety represents a promising avenue for developing potent and selective drug candidates. While direct comparative data for this specific substitution pattern is still emerging, the impressive efficacy of related compounds against a range of kinases, often comparable or superior to established drugs, underscores the immense potential of this chemical class.
The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate the efficacy of their own novel this compound derivatives and contribute to the growing body of knowledge in this exciting area of cancer drug discovery. As more data becomes available, a clearer picture of the therapeutic potential of this specific class of inhibitors will undoubtedly emerge, paving the way for the next generation of targeted cancer therapies.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.
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A Comparative Guide to the Pharmacokinetic Properties of Novel 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Introduction: The Pursuit of Druggable Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][2][3][4] Its structural similarity to adenine allows it to function as an effective ATP-competitive inhibitor. Our focus here is on a specific series of derivatives built around the 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine core. The introduction of a phenylsulfonyl group at the N7 position is intended to probe interactions within the ribose-binding pocket of target kinases, while the 5-bromo substitution serves as a key handle for further chemical modification and can enhance binding affinity through halogen bonding.
However, potent enzymatic activity is only one pillar of a successful drug candidate. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as its pharmacokinetic (PK) profile—is equally critical to achieving therapeutic efficacy and safety.[5] Failures in clinical trials are frequently attributed to poor pharmacokinetic properties.[6] This guide provides a comparative analysis of the preclinical pharmacokinetic profiles of three lead compounds from this series: the parent compound Cmpd-A , and two derivatives, Cmpd-B and Cmpd-C , which feature modifications designed to improve their drug-like properties.
The data and methodologies presented herein are designed to provide researchers and drug development professionals with a framework for understanding the structure-pharmacokinetic relationships (SPRs) within this chemical class and the experimental systems used to validate them.
Comparative Pharmacokinetic Profiles
To evaluate the impact of structural modifications on the pharmacokinetic behavior of the core scaffold, three compounds were profiled. Cmpd-A is the baseline molecule. Cmpd-B incorporates a morpholine group to enhance solubility and potentially alter metabolic pathways. Cmpd-C introduces a trifluoromethyl group, a common modification to block metabolic soft spots and improve metabolic stability.
The compounds were assessed through a standardized set of in vitro and in vivo assays. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Cmpd-A | Cmpd-B | Cmpd-C | Units | Significance |
| In Vitro Metabolism | |||||
| Microsomal Half-Life (t½) | 18 | 45 | 95 | min | Predicts hepatic metabolic rate. Longer is more stable. |
| Intrinsic Clearance (CL_int_) | 88.1 | 35.2 | 16.5 | µL/min/mg | Inherent metabolic rate by liver enzymes. Lower is better.[7][8] |
| In Vivo Rat PK (5 mg/kg PO) | |||||
| C_max_ (Peak Concentration) | 150 | 410 | 355 | ng/mL | Maximum observed plasma concentration. |
| T_max_ (Time to Peak) | 1.0 | 0.5 | 1.0 | hr | Time to reach C_max_. Reflects absorption rate. |
| AUC_last_ (Exposure) | 480 | 1850 | 2980 | ng·hr/mL | Total drug exposure over time. A key efficacy indicator. |
| Oral Bioavailability (%F) | 15 | 42 | 65 | % | Fraction of oral dose reaching systemic circulation. |
| Plasma Half-Life (t½) | 2.1 | 4.5 | 7.8 | hr | Time for plasma concentration to halve. Affects dosing frequency. |
| Clearance (CL) | 17.4 | 6.2 | 3.8 | L/hr/kg | Volume of plasma cleared of the drug per unit time. |
Analysis of Structure-Pharmacokinetic Relationships:
-
Cmpd-A (Parent): Exhibits high intrinsic clearance and a short half-life, suggesting rapid metabolism in the liver.[8] This leads to low oral bioavailability, a common challenge for novel chemical entities.
-
Cmpd-B (Morpholine Derivative): The addition of the polar morpholine group significantly improves metabolic stability (longer microsomal t½, lower CL_int_). This translates to a marked increase in oral bioavailability (%F) and overall drug exposure (AUC). The faster T_max_ may suggest improved dissolution or absorption kinetics.
-
Cmpd-C (Trifluoromethyl Derivative): As hypothesized, the electron-withdrawing trifluoromethyl group effectively blocks a site of metabolism. This derivative shows the highest metabolic stability and longest plasma half-life. The result is a dramatic improvement in bioavailability, making it the most promising candidate from a pharmacokinetic perspective for further development.
Experimental Methodologies: A Self-Validating System
The trustworthiness of pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are the detailed methodologies used to generate the data in this guide. These protocols are standard in the pharmaceutical industry for ensuring data quality and reproducibility.[5][6]
In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)
Causality: This assay provides an early, high-throughput assessment of a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are abundant in liver microsomes.[8] Identifying metabolically labile compounds early prevents wasting resources on candidates that are unlikely to succeed in vivo.[6]
Protocol:
-
Reagent Preparation:
-
Test Compounds (Cmpd-A, B, C): Prepare 1 mM stock solutions in DMSO.
-
RLM (Pooled): Thaw on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
-
Incubation:
-
Pre-warm the RLM suspension and test compounds to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the RLM and compound mixture. The final test compound concentration is 1 µM.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
-
Timepoint Sampling:
-
Aliquots (50 µL) are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins and halt enzymatic activity.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CL_int_) using the formula: CL_int_ = (0.693 / t½) / (mg/mL microsomal protein) .[7]
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rats
Causality: While in vitro data is predictive, an in vivo study is essential to understand the compound's behavior in a complete biological system, integrating absorption, distribution, and elimination simultaneously.[5][11] Rodent models, such as the Sprague-Dawley rat, are standard for initial PK profiling in drug discovery.[12][13]
Protocol:
-
Animal Model:
-
Male Sprague-Dawley rats (n=3 per compound), weighing 250-300g.
-
Animals are cannulated (jugular vein) for serial blood sampling to reduce stress and animal usage.
-
Animals are fasted overnight prior to dosing.[12]
-
-
Dosing:
-
Formulate the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water) for oral administration.
-
Administer a single oral (PO) gavage dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) via the jugular vein cannula at pre-determined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11]
-
Collect samples into tubes containing K₂EDTA anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge blood samples (2000 x g for 10 min at 4°C) within 30 minutes of collection to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (C_max_, T_max_, AUC, t½, CL, %F) from the plasma concentration-time data.[15]
-
Bioavailability (%F) is calculated by comparing the AUC from the oral dose to the AUC from a separate intravenous (IV) dose administration group.
-
Caption: Workflow for In Vivo Rat Pharmacokinetic Study.
Conclusion and Future Directions
This guide demonstrates the critical role of integrated pharmacokinetic profiling in early drug discovery. Through systematic structural modification, we have shown how the liabilities of a parent scaffold (Cmpd-A ) can be overcome. The introduction of a morpholine moiety (Cmpd-B ) and a trifluoromethyl group (Cmpd-C ) led to significant improvements in metabolic stability and oral bioavailability.
Cmpd-C has emerged as the superior candidate, with a pharmacokinetic profile that warrants further investigation. The next logical steps in its preclinical development would include:
-
Pharmacokinetic studies in a non-rodent species (e.g., dog or monkey) to assess interspecies scaling.[16]
-
Metabolite identification studies to confirm that the trifluoromethyl group successfully blocked the primary metabolic pathway and to identify any new major metabolites.
-
Assessment of plasma protein binding, as only the unbound drug is pharmacologically active.
By employing the robust, self-validating experimental systems detailed here, researchers can confidently advance the most promising compounds, like Cmpd-C, toward efficacy studies and, ultimately, clinical evaluation.
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Kadi, A. A., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 5. Retrieved from [Link]
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Yang, S., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. Retrieved from [Link]
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Gevorgyan, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. Retrieved from [Link]
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Ghorab, M. M., et al. (2008). Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. Archiv der Pharmazie, 341(3), 159-168. Retrieved from [Link]
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Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. Retrieved from [Link]
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Zhang, T., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. Retrieved from [Link]
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Pérez-Guerrero, M. C., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Pharmaceutics, 13(11), 1891. Retrieved from [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids as α-amylase inhibitors: molecular docking, MD simulation, ADMET and antidiabetic screening. Retrieved from [Link]
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Attwa, M. W., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Molecules, 29(1), 72. Retrieved from [Link]
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Gevorgyan, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. Retrieved from [Link]
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El-Damasy, D. A., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(23-24), 6067-6082. Retrieved from [Link]
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Scilit. (n.d.). Recent Advances in Bioanalytical Sample Preparation For Lc–Ms Analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking New Pyrrolopyrimidine Kinase Inhibitors
Introduction: The Pyrrolopyrimidine Scaffold and the Imperative for Rigorous Benchmarking
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry. As a deaza-isostere of adenine, it expertly mimics the hinge-binding motif of ATP, making it a foundational structure for a multitude of kinase inhibitors targeting critical nodes in cellular signaling.[1][2] From established drugs targeting Janus kinases (JAKs) in inflammatory diseases to next-generation inhibitors of Epidermal Growth Factor Receptor (EGFR) in oncology, this scaffold is a testament to structure-based drug design.[3][4][5]
However, the successful development of a new pyrrolopyrimidine inhibitor hinges not just on its novelty, but on its demonstrable superiority over existing agents. Drug development is a resource-intensive endeavor, and a candidate's progression requires a clear, data-driven rationale. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel pyrrolopyrimidine inhibitors against established ones. We will move beyond simple IC50 values, delving into the causality behind experimental choices to build a holistic profile of a compound's potency, selectivity, and cellular efficacy.
Pillar 1: Defining the Key Benchmarking Parameters
A robust comparison requires a multi-faceted approach. The ultimate goal is to understand not only if a new inhibitor is more potent, but also if it is safer, more selective, and more effective in a biological context.
-
On-Target Potency (IC50/Ki): This is the foundational measurement of how effectively an inhibitor binds to its intended kinase target and disrupts its activity. A lower value indicates higher potency.
-
Selectivity: No inhibitor is perfectly specific. Kinome-wide screening is essential to identify off-target activities. A highly selective inhibitor minimizes the potential for side effects by avoiding unintended interactions with other kinases.[6]
-
Cellular Target Engagement: It is crucial to confirm that the inhibitor can enter a cell and bind to its target at concentrations that correlate with its biochemical potency. This is often measured by assessing the phosphorylation status of a direct downstream substrate.[7]
-
Cellular Efficacy (EC50): This parameter measures the concentration of the inhibitor required to produce a desired biological effect in a cell-based assay, such as inhibiting cancer cell proliferation or blocking cytokine signaling.
-
Mechanism of Action (MOA): Understanding how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric) and the downstream consequences on the signaling pathway provides crucial context to the quantitative data.
Pillar 2: A Comparative Case Study: "Novitinib" vs. an Established Inhibitor
To illustrate these principles, let us imagine we have developed a novel pyrrolopyrimidine inhibitor, "Novitinib," designed to target a specific member of the Src family kinases (SFKs) , which are frequently overactive in various cancers.[8][9] Our goal is to benchmark Novitinib against an established, well-characterized SFK inhibitor from the same structural class, "Traditinib."
Experimental & Logical Workflow
The benchmarking process follows a logical progression from biochemical validation to complex cellular analysis. This workflow ensures that resources are invested in compounds that show promise at each critical stage.
Figure 1: A logical workflow for benchmarking a new kinase inhibitor.
Data Summary: Novitinib vs. Traditinib
All quantitative data should be summarized for a direct head-to-head comparison.
| Parameter | Novitinib (New) | Traditinib (Established) | Interpretation |
| c-Src IC50 (nM) | 0.8 | 5.2 | Novitinib is ~6.5x more potent against the primary target. |
| Kinase Selectivity (S-Score at 1µM) | 0.015 (4 off-targets) | 0.045 (15 off-targets) | Novitinib is significantly more selective. |
| Cellular p-Src EC50 (nM) | 15 | 95 | Novitinib effectively engages the target in cells at a lower concentration. |
| PC-3 Cell Proliferation EC50 (nM) | 25 | 150 | Novitinib shows superior anti-proliferative effects in a cancer cell line.[10] |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of benchmarking data lies in the rigor of the experimental design. Each protocol must include the necessary controls to be self-validating.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
Causality: The ADP-Glo™ assay is a robust method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11][12] Its high sensitivity and broad dynamic range make it ideal for determining accurate IC50 values.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Novitinib and Traditinib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%) across all wells.
-
Kinase Reaction Setup (384-well plate):
-
To appropriate wells, add 5 µL of a solution containing the c-Src kinase and its specific peptide substrate in kinase reaction buffer.
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control).
-
Initiate the reaction by adding 4 µL of ATP solution. The ATP concentration should be at or near the Km for the kinase to ensure competitive inhibition is accurately measured.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously provide luciferase/luciferin to measure this newly synthesized ATP. Incubate for 30-60 minutes.[14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Controls:
-
Positive Control (No Inhibitor): DMSO only. Represents 100% kinase activity.
-
Negative Control (No Kinase): Reaction mix without the kinase enzyme. Defines the background signal.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
Causality: Western blotting for a phosphorylated substrate provides direct evidence that the inhibitor is active within the cell and is blocking the kinase's catalytic function.[7] For c-Src, a common downstream target for assessing activity is STAT3, which is phosphorylated by Src at Tyrosine 705 (Tyr705).[15] A reduction in phospho-STAT3 (p-STAT3) levels indicates successful target engagement.[16][17]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., PC-3 prostate cancer cells) and allow them to adhere overnight. Treat cells with increasing concentrations of Novitinib, Traditinib, or DMSO for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe with an antibody for total STAT3 to confirm that the changes observed are due to phosphorylation and not a decrease in total protein.
-
Re-probe again with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading across all lanes.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Protocol 3: Kinome-wide Selectivity Profiling
Causality: To de-risk a compound for potential off-target effects, it's crucial to screen it against a large panel of kinases. Services like Eurofins' KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems provide quantitative data on how a compound interacts with hundreds of kinases, allowing for the calculation of a selectivity score. A lower score indicates higher selectivity.
Methodology:
-
Compound Submission: Provide Novitinib and Traditinib to a commercial vendor at a specified concentration (typically 1 µM).
-
Screening: The vendor will perform a binding or enzymatic assay against a panel of several hundred kinases.
-
Data Analysis: The results are typically provided as percent inhibition for each kinase at the tested concentration. This data can be used to calculate a Selectivity Score (S-score), which quantifies the number of off-target hits relative to the total number of kinases tested.
-
Interpretation: Compare the selectivity profiles. A compound like Novitinib, which inhibits only a few kinases outside the Src family, would be considered highly selective and less likely to cause off-target toxicity compared to a less selective compound like Traditinib.
Signaling Pathway Context: The Role of c-Src
Understanding the inhibitor's place within the broader signaling network is key to interpreting its biological effects. c-Src is a non-receptor tyrosine kinase that acts as a central hub, integrating signals from receptor tyrosine kinases (RTKs) like EGFR and integrins to regulate pathways involved in cell proliferation, survival, migration, and invasion.[9][19] Aberrant c-Src activation is a hallmark of many cancers.[8]
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A Comparative Guide to the Spectroscopic Confirmation of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Imperative of Structural Certainty in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a multitude of targeted therapies, particularly as kinase inhibitors.[1][2] The precise arrangement of substituents on this heterocyclic core dictates its interaction with biological targets, making unambiguous structural confirmation not just a procedural step, but the very foundation of rational drug design and the interpretation of structure-activity relationships (SAR).
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of a key intermediate or final compound: 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine . We will dissect the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond simply presenting data, we will explore the causality behind the signals, offering a framework for researchers to confidently interpret their own results and distinguish their target molecule from potential isomers and impurities.
The Target Structure: A Multi-faceted Analytical Challenge
The structure of this compound presents several key features that must be verified. Each feature generates a distinct spectroscopic signature.
Caption: Structure of this compound.
Our analytical goals are to confirm:
-
The intact pyrrolo[2,3-d]pyrimidine core .
-
The presence and position of the bromine atom at C5 .
-
The presence and attachment of the phenylsulfonyl group at N7 .
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Utility: ¹H NMR spectroscopy provides the most detailed information about the chemical environment of protons in a molecule. Chemical shifts (δ) indicate the electronic environment, splitting patterns reveal neighboring protons, and integration confirms the relative number of protons. For our target molecule, it is instrumental in confirming the substitution pattern on both heterocyclic and aromatic rings.
Comparative Data: Predicted vs. Typical Experimental Shifts
| Proton Assignment | Predicted δ (ppm) | Typical Multiplicity | Rationale for Chemical Shift and Multiplicity |
| H2 | 8.8 - 9.1 | Singlet (s) | Located on the pyrimidine ring, adjacent to two nitrogen atoms, resulting in significant deshielding. No adjacent protons for coupling. |
| H6 | 7.7 - 8.0 | Singlet (s) | Part of the pyrrole ring. Its chemical shift is influenced by the adjacent N7-sulfonyl group and the C5-bromo substituent. No adjacent protons for coupling. |
| H2'/H6' (ortho) | 7.9 - 8.2 | Doublet (d) or Multiplet (m) | Protons on the phenylsulfonyl ring closest to the electron-withdrawing SO₂ group are strongly deshielded. Coupled to meta protons. |
| H3'/H5' (meta) | 7.5 - 7.7 | Triplet (t) or Multiplet (m) | Less deshielded than ortho protons. Coupled to both ortho and para protons. |
| H4' (para) | 7.6 - 7.8 | Triplet (t) or Multiplet (m) | Least deshielded proton on the phenylsulfonyl ring. Coupled to meta protons. |
In-depth Interpretation: The "Why" Behind the Spectrum
The diagnostic power of the ¹H NMR spectrum lies in the clear separation and distinct nature of the signals. The two singlets, H2 and H6 , are definitive proof of a disubstituted pyrrolo[2,3-d]pyrimidine core. Their downfield shifts are characteristic of protons on electron-deficient aromatic systems.[3][4] The absence of a signal around 12-13 ppm, which would be typical for the N7-H proton of an unsubstituted 7-azaindole, is the first critical piece of evidence for successful N7-substitution.[3]
The signals for the phenylsulfonyl group provide the second piece of the puzzle. The electron-withdrawing nature of the sulfonyl group (SO₂) deshields the ortho protons (H2'/H6') most significantly, pushing their signal furthest downfield within the phenyl multiplet.[5] The characteristic multiplet pattern spanning from ~7.5 to 8.2 ppm, integrating to 5 protons, confirms the presence of the monosubstituted phenylsulfonyl moiety.
Alternative Scenarios:
-
Unreacted 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: A broad singlet for the N7-H proton would be observed in the 12-13 ppm region.
-
No Bromination (7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine): A proton signal for H5 would appear, likely as a doublet coupled to H6, fundamentally altering the aromatic region.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
Principle & Utility: ¹³C NMR spectroscopy maps the carbon framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment, providing definitive evidence for the presence of specific functional groups and the overall molecular structure.
Comparative Data: Predicted vs. Typical Experimental Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C5 (C-Br) | 95 - 105 | The direct attachment to bromine causes a significant upfield shift compared to an unsubstituted carbon, a hallmark of heavy atom effects. |
| C4 | 150 - 155 | Part of the pyrimidine ring and fused to the pyrrole ring, this carbon is in an electron-deficient environment. |
| C2 | 148 - 152 | Similar to C4, this pyrimidine carbon is adjacent to two nitrogens, leading to a downfield shift. |
| C6 | 130 - 135 | Aromatic carbon in the five-membered pyrrole ring. |
| C7a (bridgehead) | 152 - 156 | Bridgehead carbon between the two rings. |
| C4a (bridgehead) | 115 - 120 | Bridgehead carbon adjacent to the C5-Br. |
| C1' (C-S) | 138 - 142 | Aromatic carbon directly attached to the sulfonyl group. |
| C2'/C6' (ortho) | 127 - 130 | Phenyl carbons adjacent to the C-S carbon. |
| C3'/C5' (meta) | 129 - 132 | Phenyl carbons meta to the sulfonyl group. |
| C4' (para) | 133 - 136 | Phenyl carbon para to the sulfonyl group. |
In-depth Interpretation:
The most diagnostic signal in the ¹³C NMR spectrum is that of C5 . The chemical shift of a carbon atom directly bonded to bromine is characteristically shifted upfield to the ~95-105 ppm range.[6] This provides unequivocal evidence for the successful bromination at the C5 position. The remaining signals in the aromatic region confirm the presence of the two distinct ring systems. The carbons of the pyrimidine ring (C2, C4, C7a) are typically found further downfield due to the electron-withdrawing effect of the nitrogen atoms.[5] The distinct set of four signals for the phenylsulfonyl group confirms its structure and symmetry.
High-Resolution Mass Spectrometry (HRMS): The Definitive Molecular Formula
Principle & Utility: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula. It is also the most powerful tool for confirming the presence of bromine.
Comparative Data: Molecular Weight and Isotopic Pattern
| Analysis Type | Expected Result | Rationale |
| Molecular Formula | C₁₂H₈BrN₃O₂S | Sum of all atoms in the structure. |
| Exact Mass [M+H]⁺ | 337.9648 | Calculated for C₁₂H₉⁷⁹BrN₃O₂S⁺. |
| Isotopic Pattern | Two major peaks of ~1:1 intensity at m/z and m/z+2 | Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a mass difference of 2 Da. This results in a characteristic M⁺ and M+2⁺ doublet of nearly equal intensity. |
In-depth Interpretation:
The observation of the molecular ion peak is the primary goal. However, the isotopic signature of bromine is the crucial, self-validating feature . A spectrum showing two peaks of nearly equal intensity, separated by 2 m/z units, is definitive proof that the molecule contains a single bromine atom.[7] This instantly rules out non-brominated analogues. High-resolution analysis confirming the exact mass to within a few parts per million (ppm) provides irrefutable evidence for the molecular formula C₁₂H₈BrN₃O₂S.[8]
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide further structural proof. Key fragmentation pathways would include:
-
Loss of the phenylsulfonyl radical (•SO₂Ph), m/z 141.
-
Loss of the bromine radical (•Br), m/z 79/81.
Caption: Plausible MS fragmentation pathways.
FTIR Spectroscopy: Identifying Key Functional Groups
Principle & Utility: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.
Comparative Data: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3100 - 3000 | C-H stretch | Aromatic C-H bonds in both rings. |
| 1620 - 1580 | C=N / C=C stretch | Aromatic ring systems (pyrrolo[2,3-d]pyrimidine and phenyl).[9] |
| 1370 - 1340 (strong) | Asymmetric SO₂ stretch | Phenylsulfonyl group . This is a highly diagnostic peak.[10] |
| 1190 - 1160 (strong) | Symmetric SO₂ stretch | Phenylsulfonyl group . This second strong peak confirms the sulfonyl moiety.[10] |
| ~700 - 500 | C-Br stretch | Carbon-Bromine bond. Often weak and in a crowded region. |
In-depth Interpretation:
While the C-H and C=C/C=N stretching frequencies confirm the aromatic nature of the compound, the most compelling evidence from the FTIR spectrum comes from the two strong, sharp absorption bands characteristic of the sulfonyl (SO₂) group .[10] The asymmetric stretch (~1350 cm⁻¹) and symmetric stretch (~1175 cm⁻¹) are typically intense and easily identifiable. Their presence is a definitive indicator of a successful sulfonylation reaction. The absence of a broad N-H stretch around 3400 cm⁻¹ further supports the substitution at the N7 position.
Experimental Protocols: A Practical Guide
1. NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Vortex briefly to ensure complete dissolution.
2. Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid to promote protonation [M+H]⁺.
-
Infuse the solution directly into the mass spectrometer or inject via an LC system.
3. FTIR Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum. This method requires minimal sample preparation and is non-destructive.
Workflow for Unambiguous Structural Confirmation
The strength of this multi-technique approach lies in its self-validating and complementary nature. No single technique provides the complete picture, but together, they build an irrefutable case for the structure.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic analysis of this compound is a clear illustration of the power of modern analytical chemistry. By systematically comparing the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, researchers can build a comprehensive and undeniable confirmation of the target structure. The key diagnostic features—the two aromatic singlets in ¹H NMR, the upfield C-Br signal in ¹³C NMR, the characteristic 1:1 isotopic doublet in the mass spectrum, and the strong SO₂ stretches in the FTIR—each provide a critical piece of evidence. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent biological and medicinal chemistry studies, paving the way for the successful development of novel therapeutics.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health. Available at: [Link]
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Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (2012). ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Scientific & Academic Publishing. Available at: [Link]
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FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. (1993). PubMed. Available at: [Link]
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2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. (1996). PubMed. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
As a Senior Application Scientist, I understand that groundbreaking research in drug development involves handling novel and complex molecules. 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound featuring a brominated aromatic system, is representative of the intermediates and final products that require meticulous handling from initial use to final disposal. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in federal regulations and best practices to ensure the safety of personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar pyrrolopyrimidine derivatives.[1][2][3] The combination of a halogenated pyrrolopyrimidine core and a sulfonyl group necessitates a cautious approach.
The primary causality for these stringent procedures stems from the compound's classification as a halogenated aromatic compound. Such substances can be persistent in the environment and may require specific disposal technologies, like high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[4][5][6]
Table 1: Inferred GHS Hazard Profile
| Hazard Class | GHS Classification | Hazard Statement | Causality and Implication for Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents disposal via drain or standard refuse. Accidental ingestion during handling or from contaminated surfaces is a risk. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires use of appropriate gloves and lab coat. All contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. Contaminated eyewear must be decontaminated before reuse. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts or aerosols. |
Part 2: Pre-Disposal Procedures: Waste Segregation
Effective waste management begins at the point of generation. The single most critical step for a halogenated compound like this compound is strict segregation.
Why Segregation is Critical: Halogenated organic waste cannot be mixed with non-halogenated organic solvent waste.[7][8] The reason is twofold:
-
Disposal Method: Halogenated waste typically requires high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion. Mixing it with non-halogenated solvents, which can sometimes be recycled or fuel-blended, contaminates the entire waste stream, escalating disposal costs and complexity.[8][9]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) mandate proper identification and segregation of hazardous wastes.[10][11]
Operational Steps for Segregation:
-
Designate a "Halogenated Waste" container: Use a clearly labeled, chemically resistant container (e.g., a 4-liter poly bottle or a 5-gallon carboy for larger volumes).[8]
-
Label Immediately: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][12]
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (weigh boats, gloves, wipes, silica gel). Place these in a designated, sealed, and labeled solid waste container.
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses (e.g., from dichloromethane, chloroform) used for cleaning contaminated glassware. Collect these in the designated halogenated liquid waste container.
-
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound falls under the "cradle-to-grave" hazardous waste management system established by the EPA.[13] As the generator, you are responsible for its safe management until its final disposal at a licensed facility.[13]
Step 1: Waste Characterization As per RCRA, you must determine if your waste is hazardous.[14] Based on the inferred GHS classifications (Table 1), any material, solution, or consumable contaminated with this compound must be managed as hazardous waste.
Step 2: Containerization and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[8][15] Never use metal containers for potentially corrosive materials.
-
Labeling: The hazardous waste tag must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
Full chemical names of all constituents (no abbreviations).
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).[8]
-
The accumulation start date (the date the first waste is added).
-
Step 3: On-Site Accumulation (Satellite Accumulation Area - SAA)
-
Your laboratory waste collection point is considered a Satellite Accumulation Area (SAA).
-
Keep waste containers at or near the point of generation and under the control of the operator.
-
Containers must be kept closed at all times except when adding waste.[8][16]
-
Store containers in a designated area with secondary containment to prevent spills from spreading.[8]
Step 4: Arranging for Disposal
-
Contact EH&S: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health & Safety (EH&S) department is your partner in this process.
-
Request Pickup: Once your waste container is nearly full (e.g., 75%), or if you are approaching the time limit for accumulation set by your institution, submit a chemical waste collection request through your EH&S office.[8]
-
Documentation: EH&S will manage the required documentation, such as the hazardous waste manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Step 5: Decontamination of Labware and PPE
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected as halogenated hazardous waste. The third rinse can often be managed as non-halogenated waste if the initial solvent was non-halogenated.
-
Personal Protective Equipment (PPE): Dispose of grossly contaminated gloves, disposable lab coats, and other items as solid hazardous waste.
-
Spills: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand).[3][8] Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[3][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible scientific research. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may also apply.
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Navigating the Unseen: A Guide to Safely Handling 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
For the vanguard of discovery—researchers, scientists, and drug development professionals—the pursuit of novel therapeutics involves navigating the complexities of new chemical entities. Among these is 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine, a compound of interest with a safety profile that demands meticulous attention. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, procedural understanding of how to handle this and similar research chemicals with the utmost confidence and care.
Hazard Assessment: Understanding the Risks
Based on the safety data for analogous compounds such as 5-Bromopyrimidine and 6-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, it is prudent to assume that this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful to health.[2][3]
Given its nature as a powdered substance, the risk of inhalation and contamination of the work area is a primary concern.[4] Fine powders can easily become airborne, leading to respiratory exposure and widespread surface contamination.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[5][6] |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Double-gloving provides an extra barrier against contamination. Nitrile gloves offer good resistance to a range of chemicals.[5][6] Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.[7][8] |
| Body | A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant material, with long sleeves. | Protects skin and personal clothing from splashes and spills.[6] The cuffs of the gloves should be situated over the cuffs of the lab coat.[8] |
| Feet | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[5][7] |
| Respiratory | Use of a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if there is a risk of aerosolization outside of a hood, a respirator may be necessary. | A fume hood effectively contains and exhausts airborne contaminants.[5] If respirator use is deemed necessary, a formal respiratory protection program, including fit testing and training, is required.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the SDS of structurally similar compounds to understand the potential hazards.[5]
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.[5][9]
-
Prepare Workspace: All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5] The work surface should be covered with disposable bench paper to contain any potential spills.[4]
Handling
-
Weighing: If a highly accurate measurement is required, be aware that the airflow in a fume hood can cause fluctuations in balance readings.[4] Use a balance with an enclosure if possible.[4] To minimize the dispersal of the powder, consider using anti-static equipment.[4]
-
Transfer: When transferring the powder, use a spatula and avoid any sudden movements that could create dust.[4]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Work over a disposable bench cover to easily manage any spills.[4]
Cleanup and Disposal
-
Decontamination: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning solution or solvent.[4]
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[8] Wash hands and any exposed skin thoroughly after removing PPE.[7][8]
-
Waste Disposal: Dispose of all chemical waste, including contaminated bench paper and pipette tips, in a clearly labeled, sealed container for halogenated organic waste.[10] Follow all institutional and local regulations for hazardous waste disposal.[11] Halogenated organic compounds should be segregated from non-halogenated waste streams to ensure proper disposal.[10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: In case of a spill, alert others in the area.[9] If the spill is small and you are trained to do so, contain the spill with absorbent material and clean the area while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your laboratory practice, you can confidently handle this compound and other novel compounds, ensuring both personal safety and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
